Bisphenol AF
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVMWEVVKGLCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037717 | |
| Record name | Bisphenol AF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid | |
| Record name | Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
400 °C[NTP; Chemical Information Profile for Bisphenol AF | |
| Record name | Bisphenol AF | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in water: Negligible | |
| Record name | Bisphenol AF | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.447 gm/cu cm[NTP; Chemical Information Profile for Bisphenol AF | |
| Record name | Bisphenol AF | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities in Commercial Products: o,p-monoadducts, o,p-bisphenol AF, bis-hexafluoroacetone, trimer, phenol, hydrofluoric acid, and water (technical grade); fluoride, color (APHA), methanol insolubles (at 105 °C), phenol, and water. | |
| Record name | Bisphenol AF | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to light gray powder | |
CAS No. |
1478-61-1 | |
| Record name | Bisphenol AF | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1478-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bisphenol AF | |
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| Record name | Bisphenol AF | |
| Source | DTP/NCI | |
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| Record name | Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bisphenol AF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]diphenol; bisphenol AF | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.579 | |
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| Record name | BISPHENOL AF | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH7IX8A37J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Bisphenol AF | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
159- 162 °C | |
| Record name | Bisphenol AF | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Environmental Occurrence and Exposure Pathways of Bisphenol Af
Detection and Quantification in Environmental Matrices
Scientific studies have confirmed the presence of BPAF in aquatic, terrestrial, and atmospheric environments. The concentrations detected can vary significantly depending on the proximity to industrial sources.
BPAF has been detected in various water sources. A study conducted around a manufacturing plant in China reported BPAF levels in river water ranging from below the limit of detection to as high as 15,300 nanograms per liter (ng/L). acs.orgnih.gov In the same region, well water samples also showed BPAF contamination, with concentrations up to 300 ng/L. acs.orgnih.gov In contrast, only one out of twelve tap water samples in that area contained a detectable level of BPAF at 40.0 ng/L. acs.org Other research has noted a mean concentration of 140 ng/L for BPAF in surface water in China. mdpi.com The persistence of BPAF in aquatic environments is a factor in its detection; its half-life in water is estimated to range from 15 to 180 days, and its biodegradation has been observed to be minimal compared to other bisphenols like BPF. mdpi.com
Due to its chemical properties, BPAF is predicted to primarily accumulate in soil and sediment after its release into the environment. acs.orgnih.gov The organic carbon content of the soil and sediment is a dominant factor in this retention process. acs.orgnih.gov In the vicinity of a manufacturing facility, BPAF concentrations in soil were found to range from below the limit of detection to 331 nanograms per gram dry weight (ng/g dw). acs.orgnih.gov Corresponding sediment samples from the nearby river exhibited significantly higher concentrations, ranging from 0.520 to 2,000 ng/g dw. acs.orgnih.gov
Indoor dust is another environmental matrix where BPAF has been identified. In a residential neighborhood near a BPAF manufacturing plant, indoor dust levels ranged from 7.82 to 739 ng/g. acs.orgnih.gov A broader study analyzing indoor dust from several Asian countries found BPAF in 76% of the samples collected in Korea, with a geometric mean concentration of 0.0039 micrograms per gram (µg/g). acs.org
Table 1: Concentration of Bisphenol AF in Various Environmental Matrices
| Environmental Matrix | Concentration Range | Median/Mean Value | Location/Study Context | Source |
|---|---|---|---|---|
| River Water | <LOD - 15,300 ng/L | 3,080 ng/L (median) | Around a manufacturing plant in China | acs.orgnih.gov |
| Well Water | <LOD - 300 ng/L | - | Around a manufacturing plant in China | acs.orgnih.gov |
| Tap Water | One detection at 40.0 ng/L | - | Around a manufacturing plant in China | acs.org |
| Surface Water | - | 140 ng/L (mean) | China | mdpi.com |
| Soil | <LOD - 331 ng/g dw | 0.345 ng/g dw (median) | Around a manufacturing plant in China | acs.orgnih.gov |
| Sediment | 0.520 - 2,000 ng/g dw | 169 ng/g dw (median) | Around a manufacturing plant in China | acs.orgnih.gov |
| Indoor Dust | 7.82 - 739 ng/g | 124 ng/g (median) | Around a manufacturing plant in China | acs.orgnih.gov |
| Indoor Dust | - | 0.0039 µg/g (geometric mean) | Korea | acs.org |
Pathways of Environmental Distribution and Fate
Once released into the environment, the distribution of BPAF is governed by its physicochemical properties. Modeling studies based on the quantitative structure–property relationship (QSPR) predict that BPAF will predominantly partition to and be retained in sediment and soil. acs.orgnih.gov The strong association with organic carbon in these matrices limits its mobility in the environment. acs.orgnih.gov Research indicates that the levels of BPAF in the environment show an exponential decline with increasing distance from a manufacturing source. acs.orgnih.gov In aquatic systems, the biodegradation of BPAF appears to be a slow process, contributing to its persistence. mdpi.com
Human Exposure Pathways to this compound
Human exposure to bisphenols can occur through multiple routes, including inhalation of contaminated dust, dermal contact, and dietary ingestion. acs.orgnih.govfrontiersin.org For the general population, the primary route of exposure to many bisphenols is through the diet. europa.eukhlaw.com
Dietary exposure is a significant pathway for human intake of bisphenols. europa.eu These compounds can migrate from food packaging materials, such as polycarbonate plastics and epoxy resins used as liners in cans, into the food and beverages they contain. edf.orgeurofinsus.comnih.gov While much of the existing research on dietary exposure focuses on BPA, the principles of chemical migration are relevant for its analogues. Factors that can influence the rate of migration include temperature, the acidity or fat content of the food, and the duration of contact. eurofinsus.comnih.gov BPAF, being a component in the production of polymers, may be used in some food contact materials. khlaw.com As a replacement for BPA in certain applications, BPAF's presence in food packaging raises the potential for its migration into foodstuffs, leading to dietary exposure. khlaw.comnih.gov
Dermal Absorption Routes of this compound
Dermal absorption represents a significant pathway for this compound (BPAF) exposure, particularly in occupational settings where direct skin contact with the substance may occur. In vitro studies using human skin have provided valuable data on the percutaneous penetration of BPAF.
One key study investigated the dermal absorption of BPAF using Franz diffusion cells with human skin samples. The findings from this research are summarized in the table below, indicating that BPAF is readily absorbed through the skin. The permeability coefficient (Kp) is a measure of the rate at which a chemical can cross the skin barrier. Based on its Kp value, BPAF is classified as a "fast" penetrant bohrium.com.
| Parameter | Value | Unit | Source |
| Permeability Coefficient (Kp) | 1.9 x 10⁻³ | cm/h | bohrium.com |
| Absorbed Dose (20 hours) | 22 | % of applied dose | bohrium.com |
| Steady-State Flux | Not Reported | ||
| Lag Time | Not Reported |
Further research has focused on developing physiologically based pharmacokinetic (PBPK) models to better understand the absorption kinetics of BPAF following dermal exposure. A study that developed such a model for several bisphenols, including BPAF, determined the dermal bio-accessibility of BPAF from personal care products. The dermal bio-accessibility of BPAF in these products was found to be 12.49% ± 1.66% nih.gov. This indicates that a considerable portion of BPAF present in certain consumer products can be absorbed through the skin upon contact.
Inhalation Exposure to this compound
Inhalation is another potential route of exposure to this compound, particularly in occupational environments where the compound is manufactured or used in powder form. The generation of dust during handling processes such as weighing, mixing, and packaging can lead to the aerosolization of BPAF particles, which can then be inhaled by workers.
While specific studies on the inhalation toxicity of BPAF are limited, research on its analogue, Bisphenol A (BPA), provides some insights into the potential risks. Studies on BPA have shown that inhalation of dust is a primary route of occupational exposure healthcouncil.nlfactsaboutbpa.org. For instance, in facilities producing BPA or materials made with it, exposure is primarily associated with dust inhalation and skin contact during handling outside of closed manufacturing processes healthcouncil.nl. Air monitoring in workplaces where BPA is handled has detected airborne concentrations of the substance ijomeh.euresearchgate.net.
A study on the inhalation toxicity of BPA in rats exposed to respirable particles simulating workplace conditions found no toxic effects at the tested concentrations factsaboutbpa.org. However, another study on the particle size distribution of airborne BPA in polycarbonate molding plants found that a significant portion of the particles were in the respirable range, with deposition predicted in the nasal, tracheobronchial, and alveolar regions of the respiratory tract nih.gov.
Given that BPAF is also used in industrial processes in solid form, it is plausible that similar inhalation exposure scenarios could occur. The particle size distribution of airborne BPAF would be a critical determinant of the extent and site of deposition within the respiratory system. However, there is a lack of specific data on the inhalation pharmacokinetics and potential respiratory effects of BPAF. Therefore, further research is needed to fully characterize the risks associated with the inhalation of this compound.
Occupational Exposure Scenarios for this compound
Occupational exposure to this compound can occur in various industrial settings where the compound is produced or utilized. BPAF is used as a cross-linking agent for certain fluoroelastomers and as a monomer in the synthesis of specialty polymers like polyimides, polyamides, polyesters, and polycarbonate copolymers. These materials find applications in high-temperature composites and electronic materials. Industries involved in chemical manufacturing, the production of metals, and rubber are also potential sources of occupational exposure to BPAF.
Potential exposure scenarios in these industries include:
Manufacturing of BPAF: Workers involved in the synthesis, purification, and packaging of BPAF are at high risk of exposure through both dermal contact and inhalation of dust.
Polymer Production: During the polymerization process, workers may be exposed to BPAF when handling the raw material, adding it to reaction vessels, or during maintenance and cleaning activities.
Processing of BPAF-containing materials: Workers who handle and process polymers and resins containing BPAF, for example, in molding or extrusion operations, could be exposed if the compound is released due to heating or mechanical stress.
Electronic Waste Recycling: BPAF contamination has been noted among electronic waste workers, suggesting that the dismantling and processing of electronic components containing BPAF-based polymers can lead to exposure bohrium.com.
While there are established occupational exposure limits (OELs) for Bisphenol A in some regions, specific OELs for BPAF have not been established by major regulatory bodies like the U.S. Occupational Safety and Health Administration (OSHA) or the American Conference of Governmental Industrial Hygienists (ACGIH) factsaboutbpa.org. The European Chemicals Agency (ECHA) has recommended an OEL for BPA and a skin notation due to its dermal absorption aiha.org. Given the dermal absorption potential of BPAF, similar protective measures would be prudent in workplaces where it is handled.
The table below summarizes potential occupational exposure scenarios for this compound.
| Industry/Activity | Potential Exposure Routes | Exposed Worker Groups |
| BPAF Manufacturing | Inhalation (dust), Dermal | Chemical operators, maintenance staff, packaging workers |
| Polymer Synthesis | Inhalation (dust), Dermal | Polymer production workers, material handlers |
| Plastics and Rubber Processing | Inhalation (fumes/dust), Dermal | Machine operators, quality control technicians |
| Electronics Manufacturing | Inhalation (fumes/dust), Dermal | Assembly line workers, maintenance personnel |
| Electronic Waste Recycling | Inhalation (dust), Dermal | Dismantlers, sorters |
Given the lack of specific exposure monitoring data for BPAF in many of these settings, a precautionary approach to minimize worker exposure through engineering controls, personal protective equipment, and good industrial hygiene practices is warranted.
Toxicokinetics and Biotransformation of Bisphenol Af in Biological Systems
Absorption, Distribution, and Elimination Dynamics
Following exposure, BPAF is absorbed and distributed throughout the body. Studies in rats and mice have provided insights into its kinetic profile.
In a comparative study, male rats and mice were exposed to BPAF in their feed for 7 days. In rats, the systemic exposure to free (unconjugated) BPAF was found to be much lower than in mice. tandfonline.com The elimination half-lives for the free form of BPAF were comparable between the two species, ranging from 4.41 to 10.4 hours. tandfonline.com This suggests that while the extent of absorption or first-pass metabolism may differ, the ultimate elimination rate of the parent compound from the systemic circulation is similar in both rodents.
A study in pregnant sheep demonstrated that BPAF can cross the placental barrier and reach the fetus. nih.govanses.fr After administration, BPAF was detectable in both maternal and fetal circulation, as well as in amniotic fluid and fetal urine. nih.gov Notably, while BPAF levels in maternal plasma returned to baseline within 48 hours, they remained detectable in the fetal compartment for up to 72 hours, suggesting a slower elimination from the fetal environment. nih.gov
The route of administration significantly influences the bioavailability of bisphenols. While specific data for BPAF is limited, studies on BPA show that oral administration results in extensive first-pass metabolism, leading to lower systemic levels of the active parent compound compared to other routes of exposure. oup.com
Interactive Table: Comparative Toxicokinetic Parameters of Bisphenol AF in Male Rodents
| Species | Exposure Concentration-Normalized Cmax/D (ng/mL)/(ppm) for free BPAF | Exposure Concentration-Normalized AUC/D (h × ng/mL)/(ppm) for free BPAF |
| Rat | 0.017–0.037 | 0.196–0.436 |
| Mouse | 0.111–0.165 | 0.846–1.09 |
Data sourced from a 7-day feeding study. tandfonline.com
Metabolic Pathways and Metabolite Formation
Once absorbed, BPAF undergoes biotransformation, primarily through phase II metabolic reactions, which facilitate its excretion from the body.
The principal metabolic pathway for BPAF is glucuronidation, a process where a glucuronic acid molecule is attached to the BPAF molecule. plos.org This conjugation reaction significantly increases the water solubility of BPAF, making it easier to eliminate via urine and bile. plos.orgplos.org In studies on Sprague-Dawley rats, BPAF was rapidly metabolized, with BPAF-glucuronide (BPAF-G) being the major metabolite detected in plasma and urine. plos.org Other identified metabolites in rat urine include BPAF diglucuronide, dehydrated BPAF glucuronide, and BPAF sulfate. plos.org
The liver is the primary site for the metabolism of xenobiotics like BPAF. mdpi.com The glucuronidation of BPAF is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). plos.org In vitro studies using human liver microsomes (HLM) and recombinant human UGTs have identified several specific enzymes involved in this process. plos.org
The study found that UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT2B4, UGT2B7, UGT2B15, and UGT2B17 are all capable of mediating BPAF glucuronidation. plos.org Among these, UGT2B7 demonstrated the highest efficiency in converting BPAF to BPAF-G. plos.org The maximum velocity (Vmax) of BPAF glucuronidation in HLM was determined to be 11.6 nmol/min/mg. plos.org
While the liver is the main organ for this metabolic process, extrahepatic tissues may also contribute to the biotransformation of bisphenols. mdpi.com For instance, UGT enzymes are also present in the intestine, which can contribute to the first-pass metabolism of orally ingested compounds. diva-portal.org
Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, is another potential pathway for the biotransformation of bisphenols, often leading to hydroxylated metabolites. diva-portal.orgnih.gov However, for BPAF, the available evidence strongly points to phase II conjugation, particularly glucuronidation, as the predominant metabolic route. plos.org
Bioaccumulation and Tissue Distribution Research
Bioaccumulation refers to the gradual accumulation of substances in an organism. Research on BPAF indicates that it can be distributed to various tissues.
In a study on wild fish from the West and North Rivers in South China, BPAF was widely detected in various tissues. oaepublish.comresearchgate.net The highest detection rates for BPAF were found in the intestine and liver. oaepublish.com Specifically, BPAF concentrations were measured in the intestine, stomach, and plasma of these fish. oaepublish.comresearchgate.net The liver and intestine showed high bioaccumulation ability for bisphenols in general. oaepublish.comresearchgate.net
Another study using zebrafish found that bisphenol compounds accumulate in different tissues, with the presence of microplastics potentially exacerbating this accumulation. nih.govmdpi.com While this particular study focused on BPA and BPS, it highlights the potential for bisphenol analogues like BPAF to accumulate in aquatic organisms. nih.govmdpi.com The distribution of bisphenols is often linked to the lipid content of tissues, with higher concentrations found in lipid-rich tissues. mdpi.com
In mammals, studies have shown that after exposure, BPAF is distributed systemically. tandfonline.com As mentioned earlier, BPAF can cross the placenta in pregnant sheep, leading to its distribution in fetal tissues. nih.gov The persistence of BPAF in the fetal compartment for a longer duration than in the maternal circulation suggests a potential for accumulation in the fetus. nih.gov
Interactive Table: Detection of BPAF in Wild Fish Tissues
| Tissue | Detection Status |
| Intestine | Detected, Highest Detection Efficiency |
| Stomach | Detected |
| Liver | Detected, High Detection Rate |
| Plasma | Detected, Highest Detection Efficiency |
| Muscle | Detected |
| Bile | Not explicitly mentioned for BPAF |
Data compiled from studies on wild fish from the West and North Rivers, South China. oaepublish.comresearchgate.net
Molecular and Cellular Mechanisms of Bisphenol Af Toxicity
Endocrine Receptor Interactions and Modulation
BPAF exerts its endocrine-disrupting effects by binding to and modulating the activity of a range of nuclear and membrane-bound receptors. Its interactions are often distinct from those of BPA, leading to a unique toxicological profile.
BPAF demonstrates a strong and selective binding affinity for estrogen receptors (ERs). nih.govnih.gov Research indicates that BPAF's binding activity is significantly more potent for ERβ than for ERα. nih.govnih.gov In competitive binding assays, BPAF showed a median inhibitory concentration (IC50) of 18.9 nM for ERβ, a value approximately three times stronger than its affinity for ERα. nih.govnih.gov
Functionally, BPAF exhibits paradoxical effects on the two primary estrogen receptors. In reporter gene assays using HeLa cells, BPAF acts as a full agonist for ERα, capable of activating the receptor in a dose-dependent manner with a half-maximal effective concentration (EC50) of 58.7 nM. nih.govnih.gov Conversely, for ERβ, BPAF shows almost no agonistic activity and instead functions as a potent antagonist, effectively inhibiting the activity of the endogenous agonist 17β-estradiol. nih.govnih.govresearchgate.net However, other studies in breast cancer cell lines (MDA-MB-231 and SK-BR-3) have shown BPAF to be a stimulator of both ERα and ERβ1, with a higher activation potency for the ERβ1 isoform. jst.go.jp In these cells, the EC50 values for ERβ were 6.87 nM and 2.58 nM, respectively, while the EC50 values for ERα were 24.7 nM and 181 nM. jst.go.jp This suggests that BPAF's functional effect on ERβ may be cell-type specific.
Table 1: Comparative Receptor Binding and Activation Data for BPAF
This table summarizes the median inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of Bisphenol AF (BPAF) for Estrogen Receptors Alpha (ERα) and Beta (ERβ).
| Compound | Receptor | Assay Type | Cell Line | Value (nM) | Reference |
|---|---|---|---|---|---|
| BPAF | ERα | Binding Affinity (IC50) | Recombinant Human | ~56.7 (Calculated from data) | nih.govnih.gov |
| BPAF | ERβ | Binding Affinity (IC50) | Recombinant Human | 18.9 | nih.govnih.gov |
| BPAF | ERα | Agonist Activity (EC50) | HeLa | 58.7 | nih.govnih.gov |
| BPAF | ERα | Agonist Activity (EC50) | MDA-MB-231 | 24.7 | jst.go.jp |
| BPAF | ERα | Agonist Activity (EC50) | SK-BR-3 | 181 | jst.go.jp |
| BPAF | ERβ | Agonist Activity | HeLa | Inactive/Antagonist | nih.govnih.gov |
| BPAF | ERβ1 | Agonist Activity (EC50) | MDA-MB-231 | 6.87 | jst.go.jp |
| BPAF | ERβ1 | Agonist Activity (EC50) | SK-BR-3 | 2.58 | jst.go.jp |
While extensive research has focused on BPA's interaction with the androgen receptor, showing it acts as an antagonist nih.govoup.com, specific studies on BPAF's direct binding and functional modulation of AR are less detailed. However, given the structural similarities and the known anti-androgenic activity of other bisphenols, BPAF is also considered to interfere with AR function. nih.gov Studies on BPA have indicated it can competitively inhibit androgen binding to the AR. nih.govoup.com
Similarly, the interaction of BPAF with the glucocorticoid receptor (GR) is an area requiring more specific investigation. In silico and in vitro studies on BPA suggest it can bind to and potentially act as an agonist for the human GR. nih.govresearchgate.netyale.edu These findings raise the possibility that BPAF may also interact with GR, thereby affecting glucocorticoid signaling pathways.
The structural similarity of bisphenols to thyroid hormones suggests a potential for interaction with thyroid hormone receptors (TRs). nih.gove-enm.org In vitro and in vivo experiments have shown that BPA can bind to TRs, particularly the beta isoform (TRβ), and act as an antagonist, thereby inhibiting TR-mediated gene transcription. nih.gove-enm.org This antagonistic action is considered a primary mechanism by which BPA disrupts thyroid function. nih.gov Given that BPAF shares the core bisphenol structure, it is hypothesized to exert similar antagonistic effects on the thyroid hormone system, although direct studies on BPAF's TR binding affinity and functional consequences are still emerging.
A significant distinction between BPAF and BPA lies in their interaction with the orphan nuclear receptor, Estrogen-Related Receptor Gamma (ERRγ). While BPA binds strongly to ERRγ, research demonstrates that BPAF binds to ERRγ only weakly. nih.govnih.gov The structural difference, specifically the substitution of methyl groups with trifluoromethyl groups, is believed to create unfavorable interactions within the binding pocket of ERRγ's ligand-binding domain. nih.gov This makes BPAF's toxicological actions less likely to be mediated through direct ERRγ binding compared to BPA. nih.govnih.gov
BPAF interacts with the G-Protein Coupled Estrogen Receptor 1 (GPER1), a membrane-bound receptor that mediates rapid, non-genomic estrogenic signaling. acs.org Studies have shown that BPAF can bind directly to GPER1 and acts as an agonist. acs.orgnih.gov Notably, BPAF and its analogue Bisphenol B (BPB) have been found to exhibit significantly higher binding affinity (approximately 9-fold) and agonistic activity for GPER1 compared to BPA. acs.org Activation of GPER1 by BPAF can trigger subsequent downstream signaling cascades, including calcium mobilization and cAMP production. acs.org This interaction represents a critical non-genomic pathway through which BPAF can exert its estrogenic effects. researchgate.netnih.govmdpi.com
Perturbation of Cellular Signaling Pathways
The interaction of BPAF with various receptors initiates a cascade of events that perturb intracellular signaling pathways, ultimately affecting cellular processes.
The activation of GPER1 by BPAF has been directly linked to the stimulation of the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-kinase (PI3K/Akt) signaling pathways. researchgate.netnih.govmdpi.com In MCF-7 breast cancer cells, low concentrations of BPAF were shown to increase the phosphorylation levels of Akt and Erk. researchgate.netnih.gov This activation was inhibited by the presence of GPER or PI3K inhibitors, confirming the upstream role of GPER1 in initiating these cascades. researchgate.netnih.gov The MAPK/ERK pathway is a critical chain of proteins that relays signals from surface receptors to the cell nucleus to regulate processes like cell division. wikipedia.org Similarly, the PI3K/Akt pathway is central to regulating cell survival and growth.
Studies in nude mice with SK-BR-3 xenograft tumors also showed that BPAF could up-regulate the mRNA expression of targets associated with GPER1-mediated PI3K/Akt and MAPK signaling pathways in various tissues. mdpi.com Furthermore, research has indicated that BPAF may also modulate the NF-κB signaling pathway, which is a key regulator of inflammatory responses and cell proliferation. nih.gov The activation of these pathways contributes to the biological and toxicological effects induced by BPAF. researchgate.netnih.gov
Table of Compound Names
| Common Name/Abbreviation | Full Chemical Name |
| BPAF | This compound; 4,4'-(Hexafluoroisopropylidene)diphenol |
| BPA | Bisphenol A; 4,4'-(Propan-2-yl)diphenyl-1,1'-diol |
| BPB | Bisphenol B; 4,4'-(Butan-2-ylidene)bisphenol |
| 17β-estradiol | (17β)-Estra-1,3,5(10)-triene-3,17-diol |
| ERα | Estrogen Receptor Alpha |
| ERβ | Estrogen Receptor Beta |
| AR | Androgen Receptor |
| GR | Glucocorticoid Receptor |
| TR | Thyroid Hormone Receptor |
| ERRγ | Estrogen-Related Receptor Gamma |
| GPER1 | G-Protein Coupled Estrogen Receptor 1 |
| Akt | Protein Kinase B |
| Erk | Extracellular signal-regulated kinase |
| MAPK | Mitogen-Activated Protein Kinase |
| PI3K | Phosphatidylinositol 3-kinase |
| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells |
| cAMP | Cyclic adenosine (B11128) monophosphate |
ERK Signaling Pathway Modulation
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been shown to modulate this pathway, often in a manner that promotes abnormal cell growth.
In studies using human breast cancer cells (MCF-7), low concentrations of BPAF have been observed to increase the phosphorylation of ERK. nih.govfrontiersin.org This activation is believed to be mediated, at least in part, through the G protein-coupled estrogen receptor (GPER). nih.govfrontiersin.orgnih.gov The activation of the GPER by BPAF can trigger downstream signaling events that lead to the phosphorylation and activation of ERK. nih.govfrontiersin.orgnih.gov This modulation of the ERK pathway is a key mechanism through which BPAF can exert its estrogenic activity and promote the proliferation of hormone-responsive cancer cells. researchgate.net
Furthermore, in ER+ breast cancer cells, BPAF has been found to induce the phosphorylation of both Akt and Erk1/2, indicating the activation of the PI3K/Akt and MAPK/Erk pathways. researchgate.net
Table 1: Effects of this compound on the ERK Signaling Pathway
| Cell Line | Observation | Implication |
| MCF-7 | Increased phosphorylation of ERK | Promotion of cell proliferation |
| ER+ Breast Cancer Cells | Phosphorylation of Akt and Erk1/2 | Activation of PI3K/Akt and MAPK/Erk pathways |
NF-κB Signaling Pathway Activation
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immune responses, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Studies have demonstrated that this compound can activate the NF-κB pathway, contributing to its toxicological profile.
In a study on male rats, BPAF exposure was shown to induce prostatic hyperplasia by activating the NF-κB signaling pathway. frontiersin.org This activation involved an increase in the expression of NF-κB p65, a key protein in the NF-κB complex. frontiersin.orgmdpi.comnih.govresearchgate.netnih.gov The activation of NF-κB p65 was accompanied by the upregulation of its downstream targets, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and epidermal growth factor receptor (EGFR). frontiersin.orgmdpi.comnih.govresearchgate.net These findings suggest that BPAF can promote inflammatory responses and abnormal cell proliferation in the prostate through the activation of the NF-κB pathway. frontiersin.orgmdpi.com
Table 2: this compound and NF-κB Signaling Pathway Activation in Prostate Cells
| Biomarker | Effect of BPAF Exposure | Downstream Consequence |
| NF-κB p65 | Increased expression and activation | Activation of inflammatory and proliferative pathways |
| COX-2 | Upregulated expression | Promotion of inflammation |
| TNF-α | Increased levels | Pro-inflammatory signaling |
| EGFR | Upregulated expression | Promotion of cell proliferation |
Oxidative Stress Induction and Antioxidant Enzyme Modulation
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a well-documented mechanism of BPAF toxicity.
Exposure to BPAF has been shown to increase the levels of ROS in various models, including zebrafish and human red blood cells. ovid.comnih.govnih.gov This increase in ROS can lead to cellular damage, including lipid peroxidation. nih.gov In zebrafish, BPAF exposure resulted in elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation. ovid.com
Furthermore, BPAF has been found to modulate the activity of key antioxidant enzymes. Studies have reported decreased activity of superoxide (B77818) dismutase (SOD) and catalase (CAT) in zebrafish and human red blood cells following BPAF exposure. ovid.comnih.gov SOD and CAT are crucial enzymes in the detoxification of superoxide radicals and hydrogen peroxide, respectively. The inhibition of these enzymes by BPAF further exacerbates oxidative stress. ovid.comnih.gov
Table 3: Impact of this compound on Oxidative Stress Markers and Antioxidant Enzymes
| Model System | Oxidative Stress Marker | Effect of BPAF | Antioxidant Enzyme | Effect of BPAF |
| Zebrafish | Reactive Oxygen Species (ROS) | Increased | Superoxide Dismutase (SOD) | Decreased activity |
| Zebrafish | Malondialdehyde (MDA) | Increased | Catalase (CAT) | Decreased activity |
| Human Red Blood Cells | Reactive Oxygen Species (ROS) | Increased | Superoxide Dismutase (SOD) | Altered activity |
| Human Red Blood Cells | Lipid Peroxidation | Increased | Catalase (CAT) | Altered activity |
Mitochondrial Dysfunction and Bioenergetics
Research has shown that BPAF can induce a decrease in the mitochondrial membrane potential (ΔΨm) in various human cell lines. researchgate.net A reduction in ΔΨm is an indicator of mitochondrial dysfunction and can lead to impaired ATP production and the release of pro-apoptotic factors. While direct studies on BPAF's effect on ATP production are limited, the observed decrease in mitochondrial membrane potential suggests a likely impairment of cellular bioenergetics. researchgate.net
Apoptosis and Cell Proliferation Regulation
This compound has been shown to influence the delicate balance between cell survival and cell death, promoting apoptosis (programmed cell death) in some cell types while stimulating proliferation in others.
In human ovarian granulosa cells (KGN cell line), BPAF induces apoptosis in a concentration- and time-dependent manner. nih.gov This apoptotic effect is associated with an increased expression of pro-apoptotic proteins such as Bax, Bid, and Bak, and a decreased expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. nih.gov The induction of apoptosis in these cells by BPAF is also linked to the generation of reactive oxygen species and the activation of the ROS-ASK1-JNK signaling pathway. nih.gov In zebrafish embryos, BPAF exposure has been shown to upregulate caspase 3 and bax expression, while downregulating bcl-2, further supporting its pro-apoptotic potential. missouri.edu
Conversely, in estrogen receptor-positive (ER+) breast cancer cells (MCF-7 and T47D), low doses of BPAF have been found to promote cell proliferation. researchgate.net This proliferative effect is accompanied by an increase in the population of cells in the S phase of the cell cycle and a reduction in the percentage of cells in the G0/G1 phase. researchgate.net
Adverse Health Outcomes and Biological Effects of Bisphenol Af Exposure: in Vivo and in Vitro Investigations
Reproductive System Dysfunction
Male Reproductive Health Impairment
Bisphenol AF (BPAF), an analogue of bisphenol A (BPA), is recognized for its endocrine-disrupting properties and has been associated with a range of adverse effects on the male reproductive system. nih.gov In vivo and in vitro investigations have demonstrated that exposure to BPAF can lead to significant impairments in male reproductive functions, including testicular damage, compromised sperm quality, and disruptions to essential biological barriers and hormonal pathways. nih.govnih.gov
Exposure to BPAF has been shown to cause testicular dysfunction and negatively impact spermatogenesis. nih.gov Studies in animal models have revealed that BPAF exposure can lead to detrimental effects on sperm and semen quality. nih.gov
| Study Model | Observed Effects of BPAF Exposure | Associated Molecular Changes |
|---|---|---|
| Mice | Decreased sperm quantity and quality | Severe DNA damage, altered SUMOylation and ubiquitination |
| Mice | Interfered epigenetic inheritance | Hypermethylation of H3K27me3, aggregation of cellular ROS |
The blood-testis barrier (BTB) is a critical structure for maintaining the specialized microenvironment required for spermatogenesis. Research indicates that BPAF exposure significantly compromises the integrity of this barrier. nih.govnih.gov
In vivo studies on mice demonstrated that BPAF exposure impairs BTB integrity in a dose-dependent manner. nih.gov Further in vitro investigations using primary cultured Sertoli cells, the primary cell type forming the BTB, have elucidated the underlying mechanisms. BPAF treatment was found to disrupt the cytoskeleton architecture and increase the permeability of tight junctions between Sertoli cells. nih.gov This disruption is mediated by the dysfunction of actin regulatory proteins, such as Arp3 and Palladin, through the activation of the ERK signaling pathway. nih.gov By perturbing the BTB, BPAF interferes with the privileged microenvironment that Sertoli cells create, which is essential for successful spermatogenesis. nih.gov
| Study Type | Model | Key Findings on BPAF and BTB Integrity |
|---|---|---|
| In Vivo | Mice | Dose-dependent compromise of BTB integrity. |
| In Vitro | Primary Sertoli Cells | Compromised cytoskeleton architecture and tight junction permeability. |
| In Vitro | Primary Sertoli Cells | Dysfunction of actin regulatory proteins (Arp3, Palladin) via ERK signaling activation. |
Steroidogenesis, the process of hormone synthesis, is fundamental to male reproductive function. BPAF exposure has been linked to significant deficits in this pathway. nih.gov The compound is known to interfere with the hypothalamic-pituitary-gonadal (HPG) axis and alter the expression of genes involved in steroidogenesis. nih.gov While much of the detailed mechanistic research has focused on its analogue, BPA, the findings provide a framework for understanding the potential impacts of BPAF. BPA has been shown to reduce testosterone concentrations in testicular cell cultures and can inhibit the cAMP pathway, which is crucial for steroid hormone synthesis. mdpi.comfrontiersin.org BPAF's endocrine-disrupting capabilities suggest similar, if not more potent, interference with these critical hormonal pathways. nih.gov
Anogenital distance (AGD), the distance from the anus to the base of the genitals, is a sensitive marker of androgen action during early fetal development. A shorter AGD in males is often associated with prenatal exposure to endocrine-disrupting chemicals and can be indicative of potential reproductive issues later in life. Studies have directly associated BPAF exposure with a decreased AGD in male offspring. nih.gov This finding suggests that BPAF may interfere with testosterone function during fetal development, leading to under-developed male genitalia. kaiserpermanente.org Epidemiological studies on the related compound BPA have provided further evidence, showing that parental occupational exposure during pregnancy is associated with a significantly shortened AGD in male offspring, with a clear dose-response relationship. kaiserpermanente.orgkaiserpermanente.org
BPAF exposure has been identified as a factor in promoting abnormal prostate cell growth. In vivo studies in rats have shown that BPAF can facilitate both ventral and dorsal prostatic hyperplasia. mdpi.comnih.govresearchgate.net Pathological observations and the overexpression of Proliferating Cell Nuclear Antigen (PCNA), a marker for cell proliferation, confirm that BPAF fosters this hyperplastic growth. nih.gov
The mechanism appears to involve the activation of the nuclear transcription factor-κB (NF-κB) signaling pathway. mdpi.comnih.gov BPAF exposure leads to the upregulation of key biomarkers in this pathway, including NF-κB p65, cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and epidermal growth factor receptor (EGFR). mdpi.comnih.gov Furthermore, in vitro studies on human prostate cells have corroborated these findings. BPAF was shown to increase the proliferation and reduce the apoptosis of human prostate stromal cells and fibroblasts. mdpi.comnih.gov
| Study Type | Model | Effect of BPAF Exposure | Associated Pathway/Biomarkers |
|---|---|---|---|
| In Vivo | Rats | Ventral and Dorsal Prostatic Hyperplasia | NF-κB signaling pathway |
| In Vivo | Rats | PCNA over-expression | NF-κB p65, COX-2, TNF-α, EGFR |
| In Vitro | Human Prostate Stromal Cells (WPMY-1) | Increased proliferation, reduced apoptosis | NF-κB signaling pathway |
| In Vitro | Human Prostate Fibroblasts (HPrF) | Increased proliferation, reduced apoptosis | NF-κB signaling pathway |
Female Reproductive Health Impairment
This compound (BPAF), a structural analog of Bisphenol A (BPA), is increasingly scrutinized for its potential to disrupt female reproductive health. Emerging evidence from both in vivo and in vitro studies suggests that BPAF may interfere with critical physiological processes within the female reproductive system, from the development of oocytes to the function of the uterus.
The ovary is a primary target for endocrine-disrupting chemicals. Research indicates that BPAF exerts significant toxic effects on ovarian processes, particularly oogenesis—the formation and development of an ovum.
In vitro studies using mouse models have demonstrated that BPAF exposure negatively impacts oocyte maturation. It has been shown to inhibit meiotic cell cycle progression, preventing oocytes from successfully reaching the metaphase II (M-II) stage. nih.gov One study found that exposure to BPAF resulted in a decreased rate of first polar body extrusion (PBE), a critical step in meiotic maturation. nih.gov This disruption is linked to abnormalities in the meiotic spindle apparatus; BPAF exposure can disrupt spindle morphology and chromosome alignment. nih.gov
The mechanisms underlying this ovarian toxicity appear to involve the induction of cellular stress. BPAF has been observed to increase levels of reactive oxygen species (ROS), leading to oxidative stress within the oocyte. nih.gov This oxidative stress is a likely contributor to increased DNA damage observed in BPAF-exposed oocytes. nih.gov Furthermore, BPAF may alter the epigenetic landscape of the oocyte, as changes in histone modification statuses have been reported following exposure. nih.gov A scoping review of studies on BPA and its alternatives, including BPAF, concluded that in vitro exposure is broadly associated with adverse effects on oocyte health, such as meiotic cell cycle arrest and abnormal spindle/chromosomal alignment. nih.govslideshare.netsemanticscholar.org
| Model System | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| Mouse Oocytes | Decreased first polar body extrusion (PBE) rate | Inhibition of meiotic maturation | nih.gov |
| Mouse Oocytes | Disrupted spindle morphology and chromosome alignment | Disruption of cytoskeletal dynamics | nih.gov |
| Mouse Oocytes | Increased Reactive Oxygen Species (ROS) accumulation | Induction of oxidative stress | nih.gov |
| Mouse Oocytes | Increased DNA damage | Likely secondary to oxidative stress | nih.gov |
| Mouse Oocytes | Altered histone modification (decreased H3K9me3 and H3K27ac) | Epigenetic modifications | nih.gov |
| Mouse Oocytes | Cell cycle arrest | Activation of spindle assembly checkpoints | mdpi.com |
The uterus, a key hormone-responsive organ, is also susceptible to the effects of BPAF. Studies in animal models have revealed that BPAF exposure can lead to notable changes in uterine morphology and gene expression.
In a study using female CD-1 mice, continuous exposure to BPAF resulted in significant histological changes in the uterus. oup.com These changes included endometrial contraction, a decrease in the height of the uterine epithelium, and an increase in the number of endometrial glands. oup.com Such alterations suggest that BPAF can remodel uterine tissue, which could have implications for uterine function. Another study in nude mice found that BPAF promoted the growth of the uterus, significantly increasing both the uterine weight and the uterine coefficient (a ratio of uterine weight to body weight). researchgate.net
At the molecular level, BPAF has been shown to exert estrogenic activity. In the nude mouse model, BPAF exposure up-regulated the mRNA expression of multiple targets associated with estrogen signaling pathways, including those mediated by G protein-coupled estrogen receptor 1 (GPER1). researchgate.net Specifically, genes such as Akt and Myc in the uterus were markedly up-regulated. bohrium.com These findings indicate that BPAF can activate estrogenic signaling cascades in uterine tissue, potentially leading to abnormal cell proliferation and function. researchgate.net
| Model System | Observed Effect | Potential Implication | Reference |
|---|---|---|---|
| Female CD-1 Mice | Endometrial contraction and decreased epithelial height | Altered uterine receptivity | oup.com |
| Female CD-1 Mice | Increased number of endometrial glands | Potential for abnormal tissue growth | oup.comcambridge.org |
| Nude Mice | Increased uterine weight and uterine coefficient | Uterotrophic (growth-promoting) effect | researchgate.net |
| Nude Mice | Up-regulation of estrogen-related genes (e.g., Akt, Myc, GPER1) | Activation of estrogenic signaling pathways | researchgate.netbohrium.com |
While direct studies on BPAF's impact on fertility rates and specific pregnancy outcomes are limited, the documented adverse effects on oocyte quality and uterine health strongly suggest a potential for impaired fertility. Successful pregnancy requires a viable oocyte, proper fertilization, and a receptive uterine environment for implantation.
The finding that BPAF can induce meiotic arrest, spindle defects, and DNA damage in oocytes points to a diminished capacity of these gametes to support healthy embryonic development. nih.gov Compromised oocyte quality is a well-established cause of infertility and early pregnancy loss.
Furthermore, the uterine alterations induced by BPAF, such as changes in the endometrium and the activation of estrogenic pathways, could interfere with embryo implantation. oup.comresearchgate.net A receptive endometrium is crucial for the establishment of pregnancy, and disruptions in this environment can lead to implantation failure. One study noted that BPAF exposure uniquely impaired pregnancies in rats at certain doses, suggesting it may be a more potent reproductive toxicant than BPA in some respects. mdpi.com However, comprehensive research specifically linking BPAF exposure to outcomes like implantation rates, litter size, birth weight, or preterm delivery is not yet available in the scientific literature.
Developmental Toxicity and Transgenerational Effects
The impact of chemical exposures during early development can have profound and lasting consequences. Research into BPAF's effects has begun to explore its potential as a developmental toxicant.
Studies using aquatic animal models, such as zebrafish (Danio rerio) and marine medaka (Oryzias melastigma), have provided clear evidence of BPAF's developmental toxicity. Exposure during the embryonic and larval stages can lead to a range of morphological and physiological defects.
In marine medaka, BPAF exposure has been shown to induce developmental malformations, reduce survival rates, and decrease embryonic heart rates. nih.govhealthandenvironment.org Specific abnormalities observed include notochord curvature, pericardial edema (swelling around the heart), yolk sac cysts, cardiovascular bleeding, and caudal (tail) curvature. BPAF also affects hatching, with some studies reporting prolonged hatching times and reduced hatching success. nih.govhealthandenvironment.org At the molecular level, these effects are associated with altered expression of genes involved in the cardiovascular, nervous, and thyroid systems.
Similar toxic effects have been observed in zebrafish embryos and larvae. BPAF exposure can lead to pericardial edema, abnormal yolk sac development, reduced heart rate, and spinal curvature. mdpi.com These findings demonstrate that BPAF can interfere with fundamental processes of organogenesis and development in vertebrate models.
| Model System | Developmental Stage | Observed Abnormalities | Physiological Effects | Reference |
|---|---|---|---|---|
| Marine Medaka | Embryo/Larva | Notochord curvature, pericardial edema, yolk sac cysts, cardiovascular bleeding, caudal curvature | Reduced survival rate, decreased heart rate, reduced hatching success | nih.govhealthandenvironment.org |
| Zebrafish | Embryo/Larva | Pericardial edema, yolk sac edema, curvature of the spine, non-inflated swim bladder | Reduced heart rate, cardiac arrest, delayed hatching | mdpi.com |
| Zebrafish | Larva | Altered brain development, deficits in locomotor behavior | Induced oxidative stress, cell apoptosis, and neuroinflammation | mdpi.com |
Fetal programming refers to the concept that stimuli or insults during critical periods of prenatal development can permanently alter the structure, physiology, and metabolism of the offspring, leading to an increased risk of disease in later life. While extensive research has explored these effects for BPA, showing links to metabolic disorders and altered gene expression, a comprehensive search of the scientific literature reveals a significant data gap for this compound. nih.gov Currently, specific in vivo studies detailing the long-term consequences of in utero or early-life BPAF exposure on metabolic health, neurodevelopment, or transgenerational epigenetic inheritance in offspring are not available. This lack of data highlights a critical area for future research to fully understand the safety profile of BPAF as a BPA substitute.
Multigenerational and Transgenerational Toxicity Studies
Research into the multigenerational and transgenerational toxicity of this compound (BPAF) is an emerging field, with current studies primarily focusing on intergenerational effects, where the offspring (F1 generation) show adverse outcomes after parental (F0 generation) exposure. Data on true transgenerational effects, which are heritable changes that persist into the F2 generation and beyond without direct exposure, are limited for BPAF.
A key study investigating the intergenerational effects of BPAF used zebrafish (Danio rerio) as a model organism. In this research, adult zebrafish (F0) were exposed to an environmentally relevant concentration of BPAF, and the subsequent developmental effects on their offspring (F1) were observed without any direct exposure of the F1 generation to BPAF.
The findings revealed gender-specific impacts on the F1 generation depending on which parent was exposed. Paternal (male) exposure to BPAF resulted in a decreased hatching rate, increased mortality, and shorter body length in the F1 larval offspring nih.gov. These developmental abnormalities were accompanied by changes in the expression levels of genes related to DNA and m6A RNA methylation in the testes of the F0 generation and in the F1 larvae nih.gov.
Conversely, maternal (female) exposure to BPAF led to increased mortality and elevated antioxidant enzyme activities in the F1 larvae nih.gov. In the maternal exposure group, alterations in DNA methylation gene expression were observed in the F0 ovaries and the F1 larvae nih.gov. These results suggest that BPAF can induce gender-dependent intergenerational toxicity, with paternal exposure appearing to have a more pronounced adverse effect on the developmental endpoints of the offspring in this model. The study highlights the susceptibility of the germline to BPAF, leading to heritable changes that affect the subsequent generation's development.
Table 1: Intergenerational Effects of Parental BPAF Exposure on Zebrafish Offspring (F1 Generation)
| Parental Exposure (F0) | Observed Effects in F1 Offspring | Molecular Changes |
|---|---|---|
| Paternal (Male) | Decreased hatching rate | Altered DNA and m6A RNA methylation gene expression in F0 testes and F1 larvae |
| Increased mortality | ||
| Shortened body length | ||
| Maternal (Female) | Increased mortality | Altered DNA methylation gene expression in F0 ovaries and F1 larvae |
| Enhanced antioxidant enzyme activities |
While these findings provide evidence for the intergenerational toxicity of BPAF, further research is necessary to determine if these effects persist into subsequent generations (F2, F3), which would classify them as transgenerational.
Neurodevelopmental and Neurobehavioral Alterations
In vitro studies have demonstrated that this compound can exert significant neurodevelopmental toxicity by affecting human neural progenitor cells. Research using the ReNcell CX cell line, which is derived from human cortical brain tissue, has shown that BPAF exposure reduces the proliferation of these progenitor cells. mdpi.com This inhibition of proliferation suggests that BPAF can interfere with the fundamental processes of brain development that rely on the expansion of the neural stem cell pool.
Furthermore, BPAF has been found to alter the differentiation of neural progenitor cells. Exposure to BPAF leads to a decrease in the number of newly generated neurons and a concurrent increase in the differentiation of these progenitor cells into astrocytes mdpi.com. This shift in cell fate could disrupt the delicate balance of neuronal and glial cell populations required for proper brain architecture and function. The study also noted that human neural progenitor cells appear to be more susceptible to the effects of BPAF than to Bisphenol A (BPA) mdpi.com.
The mechanism underlying these effects may be linked to oxidative stress. BPAF has been shown to increase the levels of reactive oxygen species (ROS) in neural progenitor cells, which can lead to cellular damage and disrupt normal developmental processes mdpi.com.
Table 2: Effects of BPAF on Human Neural Progenitor Cells (ReNcell CX)
| Parameter | Effect of BPAF Exposure | Reference |
|---|---|---|
| Proliferation | Reduced | mdpi.com |
| Differentiation | Decreased differentiation into neurons | mdpi.com |
| Increased differentiation into astrocytes | mdpi.com | |
| Cellular Stress | Increased levels of Reactive Oxygen Species (ROS) | mdpi.com |
Maternal exposure to BPAF in animal models has been shown to impair synaptic development in the hippocampus of offspring. Gene ontology analysis of differentially expressed genes in the hippocampus of offspring from BPAF-exposed mothers revealed an enrichment of pathways related to synapse organization, regulation of synapse structure, and axonogenesis nih.gov. Specifically, there was a notable downregulation of genes involved in these synaptic formation pathways, indicating that maternal BPAF exposure can reprogram gene expression related to synaptic development in their offspring nih.gov.
Further investigation into the specific synaptic pathways affected showed that genes related to glutamatergic and GABAergic synapses were impacted nih.gov. These are the primary excitatory and inhibitory neurotransmitter systems in the brain, and their disruption can have profound consequences for neural circuit function.
In vitro studies on human neural progenitor cells have also provided insights into the structural impact of BPAF on neuronal development. These studies have observed that BPAF exposure leads to a reduction in neurite density and a shortening of neurite length, both of which are critical for the formation of synaptic connections mdpi.com.
Exposure to BPAF during development has been linked to alterations in locomotor activity and other behavioral phenotypes in animal models. Studies in zebrafish have shown that developmental exposure to BPAF can lead to hyperactive behavior.
In one study, zebrafish embryos exposed to BPAF exhibited increased locomotor activity as larvae nih.gov. This hyperactivity suggests that BPAF may interfere with the development of neural circuits that control movement and activity levels.
Research on the behavioral impacts of maternal BPAF exposure in mice has also indicated potential for neurobehavioral alterations in offspring. While a direct, significant impact on locomotor activity was not the primary finding in one study, the underlying gene expression changes in the hippocampus pointed towards potential behavioral consequences. The gene ontology analysis that revealed impaired synapse development also highlighted enrichment in pathways associated with locomotory behavior, learning or memory, and cognition nih.gov. This suggests a molecular basis for potential behavioral abnormalities resulting from developmental BPAF exposure.
Table 3: Summary of Neurobehavioral Effects of BPAF in Animal Models
| Animal Model | Exposure Paradigm | Observed Behavioral Effect | Associated Molecular Findings |
|---|---|---|---|
| Zebrafish | Embryonic exposure | Increased locomotor activity (hyperactivity) in larvae | Not specified |
| Mice | Maternal exposure | Altered gene expression related to locomotory behavior, learning, and memory in offspring hippocampus | Downregulation of genes involved in synapse organization and axonogenesis |
Endocrine System Disruption (Beyond Reproduction)
This compound is recognized as an endocrine-disrupting chemical that can interfere with the normal functioning of the Hypothalamic-Pituitary-Gonadal (HPG) axis, a critical hormonal feedback system that regulates development, reproduction, and metabolism.
The disruptive effects of BPAF on the HPG axis can occur at multiple levels. In the hypothalamus, BPAF has been suggested to alter the expression of genes such as Kiss1, which plays a pivotal role in stimulating the release of Gonadotropin-Releasing Hormone (GnRH) mdpi.com. Dysregulation of GnRH secretion can, in turn, affect the pituitary gland's release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) mdpi.com.
Studies have indicated that BPAF exposure can lead to altered levels of these gonadotropins, which then impacts the function of the gonads (testes and ovaries) mdpi.com. In males, for example, a reduction in LH levels can disrupt steroidogenesis in the Leydig cells of the testes, leading to decreased testosterone production mdpi.com.
Mechanistically, it is proposed that BPAF, similar to other bisphenols, can competitively bind to estrogen receptors (ERs) in the hypothalamus, interfering with the normal negative feedback loops that regulate the HPG axis mdpi.com. Furthermore, BPAF has been shown to contribute to male reproductive system impairment through various mechanisms, including altered gene expression in the HPG axis and deficits in the steroidogenesis pathway researchgate.net.
Thyroid Axis Interference
This compound (BPAF) has been identified as a compound with the potential to disrupt the thyroid hormone system. nih.govmdpi.com In vitro studies have demonstrated that BPAF can influence the expression of genes crucial for thyroid regulation. researchgate.net Specifically, research involving rat pituitary cells (GH3) showed that BPAF, similar to Bisphenol A (BPA), can cause a significant down-regulation of genes such as tshβ (thyroid-stimulating hormone beta), trα (thyroid hormone receptor alpha), and trβ (thyroid hormone receptor beta). nih.gov
Furthermore, BPAF may affect the transcriptional expression of genes related to thyroid hormone synthesis. researchgate.net It has been suggested that BPAF can influence genes like Tpo (thyroid peroxidase), Tg (thyroglobulin), and Slc5a5 (sodium/iodide symporter) at lower doses than BPA. researchgate.net The mechanism of action is believed to involve BPAF acting as an antagonist to thyroid hormone receptors, thereby interfering with the normal functioning of thyroid hormones. nih.gove-enm.orgresearchgate.net This antagonism can disrupt the transcriptional activity mediated by these receptors. mdpi.comnih.gov
Adrenal Gland Function Alterations
In vitro investigations using the human adrenocortical carcinoma cell line (H295R) indicate that this compound can significantly disrupt adrenal steroidogenesis. mdpi.com Exposure to BPAF has shown a biphasic, or hormetic, effect on the secretion of steroid hormones. mdpi.com At lower concentrations, BPAF was observed to increase the secretion of progesterone, while higher concentrations led to a significant decrease. mdpi.com
Studies have shown that BPAF exhibits greater toxicity to adrenal cells compared to BPA. mdpi.com The viability of H295R cells was significantly reduced at higher concentrations of BPAF. mdpi.com These findings suggest that BPAF has the potential to selectively inhibit certain steroidogenic enzymes, leading to alterations in hormone production. mdpi.com The adrenal gland, due to its lipophilic nature and rich blood supply, is considered susceptible to the effects of lipophilic endocrine-disrupting chemicals like BPAF. nih.gov
| BPAF Concentration (µM) | Change in Progesterone Secretion (%) | Effect |
|---|---|---|
| 0.05 | +4% | Significant Increase |
| 0.1 | +4% | Significant Increase |
| 0.5 | +8% | Significant Increase |
| 1 | +10% | Significant Increase |
| 10 | +21% | Significant Increase |
| 25 | +35% | Significant Increase |
| 50 | +20% | Significant Increase |
| 100 | -6.3% | Significant Decrease |
Metabolic Dysregulation
This compound has been shown to exert significant effects on adipogenesis (the formation of fat cells) and lipid metabolism. nih.govsemanticscholar.org In vitro studies using human adipose-derived stem cells (hASCs) revealed that BPAF, at very low concentrations, significantly increased both adipogenesis and lipid production by approximately 20%. nih.govsemanticscholar.org This obesogenic effect at low doses mirrors the action of 17β-estradiol, providing evidence for BPAF's estrogen-mimicking, endocrine-disrupting capabilities in human stem cells. semanticscholar.org
Conversely, higher concentrations of BPAF were found to significantly decrease adipogenesis. nih.govsemanticscholar.org BPAF exposure also impacts the function of mature human adipocytes by impairing mitochondrial function and structure. nih.govphysiology.orgphysiology.org This impairment can lead to restricted respiratory capacity, suggesting that the cells cannot adequately metabolize fats and sugars under stress. nih.gov Chronic exposure to BPAF has been shown in animal studies to disrupt lipid metabolism, leading to fat accumulation, an effect that is amplified under a high-fat diet. frontiersin.org In vitro experiments have also confirmed that BPAF interferes with intracellular lipid homeostasis during adipocyte differentiation. frontiersin.org
| BPAF Concentration | Effect on Adipogenesis | Magnitude of Change |
|---|---|---|
| 0.1 nM | Significant Increase | ~20% Increase |
| 1 nM | No Significant Change | - |
| 10 nM | Significant Decrease | ~7% Reduction |
Research indicates that exposure to bisphenols can interfere with insulin action and glucose homeostasis. While much of the research has focused on BPA, the findings suggest a potential mechanism by which related compounds like BPAF could operate. Exposure to BPA has been shown to contribute to a chronic, low-grade inflammatory state in adipocytes, which can in turn affect insulin sensitivity. elsevierpure.comnih.govresearchgate.net In animal models, BPA exposure has been linked to peripheral insulin resistance. nih.gov It can perturb insulin signaling pathways in the brain and contribute to disturbances in glucose transport. nih.gov Studies on mature adipocytes have shown that differentiation in the presence of BPA leads to insulin resistance, characterized by a reduction in insulin-stimulated glucose uptake and a decrease in insulin-stimulated Akt phosphorylation. elsevierpure.comnih.gov BPAF, specifically, has been found to activate inflammatory signaling pathways that degrade metabolic activity in human adipocytes, which could indirectly affect insulin signaling. physiology.orgphysiology.org These findings suggest that BPAF may contribute to metabolic changes that correspond with obesity and related insulin dysregulation. physiology.org
Immunomodulatory Effects
This compound has demonstrated the ability to modulate the differentiation and activation of immune cells. researchgate.netnih.gov In vitro studies using the THP-1 cell line and peripheral blood mononuclear cells (PBMCs) have shown that BPAF can have an immunosuppressive effect. nih.gov Specifically, BPAF, along with BPA, was found to decrease the lipopolysaccharide (LPS)-induced expression of surface markers on immune cells and reduce the release of pro-inflammatory cytokines. researchgate.netnih.govbenthamdirect.com
Research has also indicated that BPAF can downregulate the transcriptional activity of RACK1 (Receptor for Activated C Kinase 1), a protein involved in various signaling pathways, including immune responses. nih.gov This action contrasts with other bisphenols like Bisphenol S (BPS), which was shown to increase RACK1 expression. nih.gov These findings suggest that BPAF could contribute to aberrant immune function, potentially acting in an immunosuppressive manner. nih.gov The data confirm that bisphenols as a class can modulate immune cell functions, supporting their classification as chemicals with immunotoxic effects. researchgate.netnih.gov
Inflammatory Responses and Autoimmunity
This compound (BPAF) has been shown to exert immunomodulatory effects, with several in vitro studies suggesting a potential for immunosuppressive activity. In studies utilizing the human monocytic cell line THP-1 and peripheral blood mononuclear cells (PBMCs), BPAF, similarly to Bisphenol A (BPA), was observed to decrease the lipopolysaccharide (LPS)-induced expression of cellular surface markers and the subsequent release of pro-inflammatory cytokines researchgate.netingentaconnect.com. This suggests that BPAF can modulate immune cell differentiation and activation researchgate.netingentaconnect.com.
Further research indicates that BPAF's immunotoxic effects may be more potent than those of other bisphenol analogs. Investigations have highlighted that BPAF can cause significant protein damage and exhibits a high genotoxic potential in immune cells nih.gov. One study pointed to BPAF potentially acting in an immunosuppressive manner, in contrast to Bisphenol S (BPS), which was suggested to predispose cells to a more immunostimulatory state that could lead to autoimmune or allergic diseases nih.gov. This immunosuppressive potential is further supported by findings that BPAF impairs the proper function and maturation of dendritic cells (DCs), which are crucial for initiating immune responses nih.gov. Specifically, BPAF was found to significantly hinder the allostimulatory function of both mature and immature monocyte-derived DCs nih.gov. Additionally, BPAF has been shown to broadly suppress Th2 cytokines, which are involved in allergic and anti-helminth immune responses nih.gov.
The mechanism behind these immunomodulatory effects may involve key signaling proteins. For example, BPAF has been shown to downregulate the transcriptional activity of Receptor for Activated C Kinase 1 (RACK1), a protein involved in various signaling pathways, which could contribute to aberrant immune function nih.gov. In the context of prostate cells, BPAF exposure has been linked to the regulation of the NF-κB signaling pathway, which plays a critical role in inflammation, by affecting markers such as NF-κB p65, COX-2, and TNF-α mdpi.com.
Table 1: Summary of In Vitro Immunomodulatory Effects of this compound
| Cell Model | Key Findings |
| THP-1 Cells & PBMCs | Decreased LPS-induced expression of surface markers and release of pro-inflammatory cytokines. researchgate.netingentaconnect.com |
| Monocyte-derived Dendritic Cells | Significantly impaired allostimulatory function of both mature and immature cells. nih.gov |
| General Immune Cells | Caused significant protein damage and demonstrated high genotoxic potential. nih.gov |
| T helper cells | Broadly suppresses Th2 cytokines. nih.gov |
| Human Prostate Stromal Cells | Modulated inflammatory markers (NF-κB p65, COX-2, TNF-α) via the NF-κB signaling pathway. mdpi.com |
Carcinogenesis and Mutagenesis Research
Direct research into the carcinogenic and mutagenic potential of this compound has yielded evidence primarily for its genotoxic activity, while its role in carcinogenesis is an emerging area of investigation.
In the realm of mutagenesis, BPAF did not show a mutagenic effect in the Ames test with Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation researchgate.net. However, significant evidence points to its genotoxic capabilities. In vivo studies using male rats demonstrated that BPAF can induce the production of micronuclei and cause DNA damage nih.govresearchgate.net. Notably, the research suggested that BPAF's ability to induce micronucleus formation may be stronger than that of BPA nih.govresearchgate.net. The genotoxic injury observed in these rats was, however, capable of being repaired after a recovery period nih.govresearchgate.net.
In vitro studies support these genotoxic findings. BPAF was shown to induce DNA double-strand breaks in human hepatocellular carcinoma (HepG2) cells epa.gov. Another study identified a unique genotoxic mechanism in mouse spermatogonia cells, where BPAF induced multinucleation by causing chromosome endoreplication without coordinated cytokinesis oup.com.
Regarding carcinogenesis, direct evidence has linked BPAF to cellular changes associated with cancer progression, particularly in hormone-sensitive cancers. In vitro studies using MCF-7 and T47D estrogen receptor-positive (ER+) breast cancer cells found that BPAF promoted cell growth and cell cycle progression plos.org. The mechanism appears to be ER-dependent, involving the activation of ERα transcriptional activity and crosstalk with receptor tyrosine kinase (RTK) signaling plos.org. BPAF has been identified as a more potent activator of ERα than BPA in human breast cancer cell lines, which may contribute to its effects on cell proliferation spandidos-publications.com. The upregulation of Amphiregulin (AREG) was identified as a necessary mediator for these BPAF-induced cellular responses in ER+ breast cancer cells plos.org.
Table 2: Genotoxicity and Mutagenicity Findings for this compound
| Assay/Endpoint | Model System | Key Finding |
| Ames Test | Salmonella typhimurium (TA98, TA100) | Non-mutagenic researchgate.net |
| Micronucleus Test | Male Rats (in vivo) | Induced micronucleus formation; potentially stronger than BPA. nih.govresearchgate.net |
| Comet Assay | Male Rats (in vivo) | Induced DNA damage. nih.govresearchgate.net |
| γH2AX Assay | HepG2 Cells (in vitro) | Induced DNA double-strand breaks. epa.gov |
| High Content Analysis | Mouse Spermatogonia C18-4 Cells (in vitro) | Induced multinucleation. oup.com |
Table 3: Carcinogenesis-Related Findings for this compound
| Cell Line | Key Finding |
| MCF-7 and T47D (ER+ Breast Cancer) | Promoted cell proliferation and cell cycle progression. plos.org |
| MCF-7 and T47D (ER+ Breast Cancer) | Induced ERα transcriptional activity and ER-RTK signaling crosstalk. plos.org |
| Human Breast Cancer Cell Lines | Demonstrated more potent activation of ERα than BPA. spandidos-publications.com |
Comparative Toxicological Profiles of Bisphenol Af with Other Bisphenols
Relative Potency and Efficacy Assessments (e.g., vs. BPA, BPS, BPF)
Multiple studies have demonstrated that BPAF exhibits significant, and often stronger, biological activity compared to BPA and other analogs.
The estrogenic potency of BPAF has been found to be considerably higher than that of BPA. nih.gov In some estrogenic, antiandrogenic, and antiestrogenic assays, BPAF's potency was observed to be 7 to 13 times higher than BPA's. nih.gov In vitro studies have consistently shown that BPAF has a greater ability to bind to estrogen receptors. mdpi.com One study using an estrogen-responsive transgenic zebrafish model ranked the relative potencies of bisphenol analogs for activating estrogen receptors as BPAF > BPA ≥ BPF > BPS. nih.gov This general ranking of estrogenic potency is supported by various other in vitro assays. nih.gov
In terms of neurotoxicity, research on zebrafish larvae indicated that BPAF exposure led to the most severe alterations in locomotion, followed by BPF, which had a similar effect to BPA, and then BPS. researchgate.net Another study concluded that the neurotoxicity of these bisphenols ranked as BPAF > BPF ≈ BPA > BPS. researchgate.net
Regarding cytotoxicity, the order of biological effect has been established as BPAF > BPA > BPS in studies on rat and human stem cells. nih.gov However, in other cell lines like the human adrenocortical carcinoma cell line (H295R), BPAF showed the greatest toxicity, followed by BPA, while BPS was less toxic than BPA. nih.gov
The following interactive data table summarizes the relative potencies of BPAF compared to other bisphenols across different toxicological endpoints.
| Toxicological Endpoint | Relative Potency Ranking | Supporting Evidence |
| Estrogenic Activity | BPAF > BPA ≥ BPF > BPS | Higher binding affinity to estrogen receptors; 7-13 times more potent than BPA in some assays. nih.govmdpi.comnih.gov |
| Antiandrogenic Activity | BPAF > BPA | BPAF shows more potent antagonistic activity on the androgen receptor than BPA. oup.com |
| Neurotoxicity | BPAF > BPF ≈ BPA > BPS | More severe alterations in locomotion and effects on neurotransmitter levels in zebrafish larvae. researchgate.net |
| Cytotoxicity | BPAF > BPA > BPS | Demonstrated in rat and human stem cells. nih.gov |
Mechanistic Similarities and Dissimilarities in Toxicity
The toxicological effects of BPAF and other bisphenols are primarily mediated through their interaction with nuclear receptors, particularly estrogen receptors (ERα and ERβ). nih.gov Like BPA, BPAF acts as an agonist for these receptors, mimicking the effects of endogenous estrogen. nih.gov The trifluoromethyl groups in BPAF's structure are thought to contribute to its stronger binding affinity for estrogen receptors compared to the methyl groups in BPA. mdpi.com
While the primary mechanism of endocrine disruption is similar across these bisphenols, there are also dissimilarities. For instance, while BPAF, BPA, and BPF all induce estrogen-like feminization of the testis in avian embryos, the potency of these effects can vary. nih.gov Furthermore, the metabolism of these compounds can differ, influencing their pharmacokinetic behavior and ultimately their potency. nih.gov For example, BPAF and BPS are glucuronized at the highest and lowest rates, respectively, in the intestine and liver. nih.gov
Studies have also shown that bisphenols can affect other signaling pathways. For example, both BPA and BPAF have been shown to influence the NF-κB signaling pathway, which is involved in cell proliferation. mdpi.com However, the sensitivity of this pathway to individual exposure may differ slightly between the two compounds. mdpi.com
Hormetic Effects and Non-Monotonic Dose Responses
The dose-response relationship for BPAF and other endocrine-disrupting chemicals (EDCs) is often non-monotonic, meaning that the effect does not continuously increase with the dose. nih.govumass.edu These non-monotonic dose-response curves (NMDRCs) can be U-shaped or inverted U-shaped, where low doses may produce significant effects, while higher doses may show weaker or no effects. nih.govbelgium.be
This phenomenon, also known as hormesis, has been observed for bisphenols in various studies. For example, low concentrations of BPA have been shown to increase cell viability, while higher concentrations decrease it. nih.gov Similarly, low concentrations of certain bisphenols can enhance steroid hormone secretion, demonstrating a biphasic, hormetic effect. nih.govresearchgate.net
The mechanisms underlying NMDRCs for EDCs are complex and can involve factors such as receptor desensitization at high concentrations, the activation of multiple receptors with different affinities, and negative feedback loops within the endocrine system. nih.govnih.gov The existence of NMDRCs challenges traditional toxicological assumptions that "the dose makes the poison" and highlights the potential for adverse effects at low, environmentally relevant exposure levels. belgium.be
Implications for "BPA-Free" Substitutes
The marketing of products as "BPA-free" has led to the widespread use of alternative bisphenols, including BPAF, BPS, and BPF. nih.gov However, the toxicological data clearly indicate that these substitutes are not necessarily safer. sproutsanfrancisco.comuseforesight.io In many cases, these analogs exhibit similar or even greater endocrine-disrupting activity than BPA. acs.orgnih.gov
For example, studies have found that BPS and BPF have hormonal potencies in the same order of magnitude as BPA, with similar actions (estrogenic, antiestrogenic, androgenic, and antiandrogenic). nih.gov Research has also shown that BPS and BPF can induce protumorigenic changes in human mammary gland organoids. pnas.org The finding that BPAF is often more potent than BPA in its estrogenic and neurotoxic effects raises significant concerns about its use as a "safe" alternative. nih.govresearchgate.netsproutsanfrancisco.com
The structural similarities among bisphenols mean they often share similar modes of action, leading to what some have termed "regrettable substitutions." nih.gov The evidence strongly suggests that a broader assessment of chemical structures and potential biological activities is necessary before a compound is marketed as a safe alternative to a chemical of concern. eurekalert.org The simple "BPA-free" label may provide a false sense of security to consumers, as the replacement chemicals may pose similar or even greater health risks. nih.gov
Advanced Analytical Methodologies for Bisphenol Af Research
Sample Preparation and Extraction Techniques in Complex Matrices
Effective sample preparation is a critical first step to isolate BPAF from interfering substances present in complex samples such as environmental waters, biological tissues, and food products. mdpi.comunam.mx The goal is to concentrate the analyte and remove matrix components that could suppress or enhance the analytical signal. mdpi.com
Liquid-Liquid Microextraction (LLME)
Liquid-Liquid Microextraction (LLME) and its variations, such as dispersive liquid-liquid microextraction (DLLME), are miniaturized sample preparation techniques that offer high enrichment factors while minimizing the use of organic solvents. tandfonline.comresearchgate.netanalis.com.my In DLLME, a mixture of an extraction solvent (a few microliters) and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte. researchgate.netdphen1.com
For bisphenols, this technique has proven effective. For instance, a dispersive liquid-liquid microextraction based on solidification of floating organic (DLLME-SFO) technique was developed for the extraction of bisphenol A from water, using 1-undecanol (B7770649) as the extraction solvent due to its low density and high affinity for the analyte. researchgate.net Another approach, biosorption-based DLLME (Bio-DLLME), utilizes biosurfactants to form a stable cloudy phase for extraction, offering a more environmentally friendly option. dphen1.comnih.gov
Key parameters that are optimized for LLME methods include the type and volume of extraction and disperser solvents, sample pH, extraction time, and ionic strength of the sample. researchgate.netdphen1.com
Solid-Phase Extraction (SPE) and Molecularly Imprinted Solid-Phase Extraction (MISPE)
Solid-Phase Extraction (SPE) is a widely used and robust technique for the extraction and preconcentration of bisphenols, including BPAF, from liquid samples. dphen1.comnih.govresearchgate.net The method involves passing the sample through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of an organic solvent. dphen1.com SPE offers advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample cleanup. analis.com.mydphen1.com Various sorbents can be used, with C18 being common for compounds like bisphenols. researchgate.net
For enhanced selectivity, Molecularly Imprinted Solid-Phase Extraction (MISPE) has emerged as a powerful tool. mdpi.comscientific.net This technique utilizes molecularly imprinted polymers (MIPs), which are custom-made polymers with recognition sites specifically designed to bind to a target analyte or structurally related compounds. mdpi.comscientific.net The process involves polymerizing functional and cross-linking monomers in the presence of a template molecule (in this case, a bisphenol). mdpi.comnih.gov After polymerization, the template is removed, leaving cavities that are complementary in size, shape, and functionality to the target analyte. mdpi.com This high selectivity allows for the effective removal of interferences from complex matrices. scientific.net Dummy molecularly imprinted polymers (DMIPs) have also been developed, using a template molecule that is structurally similar but not identical to the target analytes, which can offer broad selectivity for a class of compounds. dphen1.com
| Technique | Principle | Common Sorbents/Solvents | Key Advantages | Reference |
|---|---|---|---|---|
| LLME/DLLME | Partitioning of analyte between aqueous sample and a small volume of immiscible organic solvent. | 1-Undecanol, Dichloromethane | High enrichment factor, rapid, low solvent consumption. | researchgate.netoup.com |
| SPE | Analyte is retained on a solid sorbent and eluted with a solvent. | C18, Oasis HLB | Robust, good cleanup, reduces solvent use compared to LLE. | nih.govdphen1.com |
| MISPE | Uses highly selective polymers with cavities designed to bind the target analyte. | Custom-synthesized polymers (e.g., using 4-vinylpyridine (B31050) as monomer). | Exceptional selectivity, effective for complex matrices. | mdpi.comnih.govdphen1.com |
Chromatographic and Spectrometric Detection Methods
Following extraction and preconcentration, highly sensitive instrumental techniques are required for the separation and quantification of BPAF.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of BPAF and other bisphenols in complex samples. unam.mxtandfonline.comnih.gov This method offers a powerful combination of the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. sciex.com A common setup involves a reversed-phase column (like a C18) for separation. nih.gov
Detection is typically performed using an electrospray ionization (ESI) source, often in negative mode, coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. sciex.com MRM allows for high specificity by monitoring a specific precursor ion to product ion transition for the analyte, which significantly reduces matrix interference. sciex.comnih.gov Methods have been developed for the simultaneous analysis of BPAF along with numerous other bisphenol analogues in various matrices, including paper products and biological samples. nih.govnih.govdphen1.com
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | C18 core-shell (100 mm x 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase | Gradient of water and methanol, often with additives like formic acid. | nih.govnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | sciex.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | sciex.com |
| Limit of Quantification (LOQ) | As low as 1.32 µg/kg in paper; 0.5 µg/kg in biological tissues. | nih.govdphen1.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the determination of BPAF. dphen1.commdpi.com Due to the low volatility and polar nature of BPAF, a derivatization step is typically required prior to GC analysis. dphen1.comdphen1.com Silylation is a common derivatization reaction, where the polar hydroxyl groups of the bisphenol are replaced with less polar trimethylsilyl (B98337) (TMS) groups, increasing the volatility and improving the chromatographic peak shape. dphen1.comdphen1.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. dphen1.comdphen1.com
Following derivatization, the sample is injected into the GC, where separation occurs on a capillary column (e.g., DB-5). dphen1.com Detection is achieved by a mass spectrometer, which provides both quantification and structural information based on the mass fragmentation patterns of the derivatized analyte. dphen1.commdpi.com GC combined with tandem mass spectrometry (GC-MS/MS) can provide even greater selectivity and sensitivity. dphen1.com
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL)
High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a sensitive and cost-effective alternative for the analysis of fluorescent compounds like BPAF. nih.govmdpi.com Bisphenols naturally exhibit fluorescence, which allows for their detection at low concentrations without the need for derivatization. mdpi.com
Immunoassay and Sensor-Based Detection Systems
The development of rapid, sensitive, and selective detection methods for Bisphenol AF (BPAF) is crucial for monitoring its presence in various environmental and biological matrices. Immunoassays and sensor-based systems offer promising alternatives to traditional chromatographic techniques, providing advantages such as high throughput, portability, and reduced analysis time. However, the development of systems highly specific to BPAF remains a significant area of research, with many current systems being adapted from methods originally designed for Bisphenol A (BPA).
A significant challenge in developing immunoassays for BPAF is the production of antibodies with high specificity. Many immunoassays developed for BPA exhibit cross-reactivity with other bisphenol analogues, including BPAF. For instance, studies on BPA-targeted monoclonal antibodies have shown varying degrees of cross-reactivity with BPAF, which can lead to an overestimation of BPA concentrations or a lack of specific quantification for BPAF itself. The structural similarity among bisphenols, particularly the shared phenolic moieties, makes achieving high selectivity a considerable hurdle.
Sensor-based detection systems for BPAF are being explored across several platforms, including electrochemical, fluorescent, and colorimetric sensors. These systems often rely on a recognition element that interacts with BPAF, coupled with a transducer that converts this interaction into a measurable signal.
Electrochemical sensors offer high sensitivity and are well-suited for miniaturization. The principle of detection is often based on the electrochemical oxidation of the phenolic groups in the BPAF molecule. Modified electrodes, incorporating nanomaterials such as gold nanoparticles or carbon nanotubes, are frequently used to enhance the sensor's sensitivity and selectivity. While many electrochemical sensors have been developed for BPA, their direct application to BPAF requires careful optimization to ensure selective detection, especially in complex mixtures of bisphenols.
Fluorescent sensors represent another sensitive detection modality. These sensors can operate through various mechanisms, such as fluorescence quenching or enhancement upon binding of BPAF. One innovative approach involves the use of a sensor array with multiple fluorescent metal-organic frameworks (LMOFs). Such an array has been shown to discriminate between six different bisphenol contaminants, including BPAF, by generating unique fluorescent fingerprints for each compound. This pattern recognition-based approach offers a promising strategy for the simultaneous and selective detection of multiple bisphenols.
Colorimetric sensors provide a simple and cost-effective means of detection, often enabling visual identification of the target analyte. These sensors typically involve a change in color upon the interaction of BPAF with a specific reagent or nanomaterial. Aptamer-based sensors, which use short single-stranded DNA or RNA molecules that can bind to specific targets, are also being investigated for bisphenol detection and could be tailored for BPAF specificity.
Interactive Data Table: Comparison of Sensor-Based Detection Methods for Bisphenols (with relevance to BPAF)
| Sensor Type | Principle of Detection | Typical Recognition Element | Advantages | Challenges for BPAF Specificity |
| Electrochemical | Oxidation of phenolic groups | Modified electrodes (e.g., with nanomaterials) | High sensitivity, portability, low cost | Potential for cross-reactivity with other bisphenols |
| Fluorescent | Fluorescence quenching or enhancement | Metal-organic frameworks (MOFs), aptamers | High sensitivity, potential for array-based sensing | Requires development of BPAF-specific fluorophores or recognition elements |
| Colorimetric | Color change upon binding | Nanoparticles, aptamers | Simplicity, cost-effectiveness, visual detection | Achieving a distinct and selective colorimetric response for BPAF |
Challenges in Trace-Level Quantification and Metabolite Profiling
The accurate quantification of this compound at trace levels and the comprehensive profiling of its metabolites in complex biological and environmental matrices present significant analytical challenges. These challenges stem from the low concentrations at which BPAF is often found, the complexity of the sample matrices, and the compound's metabolic pathways.
Trace-Level Quantification:
A primary challenge in quantifying trace levels of BPAF is the potential for background contamination during sample collection, preparation, and analysis. researchgate.net Bisphenols are ubiquitous in laboratory materials, such as plasticware and solvents, which can lead to artificially inflated results. researchgate.net Therefore, stringent quality control measures, including the use of glass or polypropylene (B1209903) materials and the analysis of procedural blanks, are essential to ensure the accuracy of the data. researchgate.net
The complexity of biological matrices like blood, urine, and tissue necessitates extensive sample preparation to remove interfering substances. mdpi.com Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed for cleanup and pre-concentration of the analyte. mdpi.com However, these multi-step procedures can be time-consuming and may lead to analyte loss. mdpi.com The development of more streamlined and efficient sample preparation methods is an ongoing area of research. mdpi.com
Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the state-of-the-art technique for the sensitive and selective quantification of BPAF at trace levels. mdpi.com This method offers high resolution and specificity, allowing for the detection of BPAF in the nanogram-per-liter to microgram-per-liter range. The use of isotopically labeled internal standards is crucial to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification.
Metabolite Profiling:
Understanding the metabolic fate of BPAF is essential for assessing its bioaccumulation potential and toxicological profile. In vivo, BPAF undergoes phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble conjugates that can be readily excreted. plos.org A significant challenge in metabolite profiling is the analysis of these conjugated forms.
Studies in rats have shown that a high proportion of BPAF in tissues such as the liver and kidney, as well as in serum, exists in conjugated forms. plos.org Therefore, analytical methods that only measure the free form of BPAF will significantly underestimate the total body burden. To address this, an enzymatic hydrolysis step, typically using β-glucuronidase and sulfatase, is incorporated into the sample preparation procedure to cleave the conjugated metabolites back to the parent BPAF molecule prior to analysis. plos.org
The direct analysis of BPAF metabolites, such as BPAF glucuronide and BPAF sulfate, provides a more complete picture of its biotransformation. Research has identified BPAF glucuronide as the major metabolite in rats. plos.org The development of analytical standards for these metabolites is crucial for their accurate identification and quantification. UPLC-MS/MS methods have been successfully developed for the determination of BPAF and its conjugated metabolites in various biological matrices, including tissues, serum, urine, and feces. plos.org
Interactive Data Table: Key Considerations in BPAF Analysis
| Analytical Aspect | Challenge | Common Mitigation Strategy |
| Sample Collection & Preparation | Background contamination from lab materials | Use of glass or polypropylene labware; analysis of procedural blanks |
| Complex biological matrices | Solid-phase extraction (SPE), liquid-liquid extraction (LLE) | |
| Trace Quantification | Low analyte concentrations | Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) |
| Matrix effects and instrument variability | Use of isotopically labeled internal standards | |
| Metabolite Analysis | Underestimation of total BPAF due to conjugation | Enzymatic hydrolysis with β-glucuronidase/sulfatase |
| Identification and quantification of specific metabolites | Development of analytical standards for BPAF glucuronide and BPAF sulfate; UPLC-MS/MS |
Remediation and Mitigation Strategies for Bisphenol Af in Environmental Systems
Biological Degradation Processes
Biological degradation harnesses the metabolic capabilities of microorganisms and their enzymes to break down BPAF into less harmful or non-toxic compounds. This approach is often considered a more environmentally friendly and cost-effective solution compared to conventional chemical methods. mdpi.com
Microbial Bioremediation Approaches
Microbial bioremediation utilizes specific strains of bacteria and fungi that can use BPAF as a source of carbon and energy. Research has identified several microbial communities and isolated strains capable of degrading bisphenols. For instance, studies on the related compound Bisphenol A (BPA) have shown that bacteria from genera such as Sphingomonas and Pseudomonas are effective degraders. mdpi.comnih.govresearchsquare.com Sphingomonas bisphenolicum strain AO1, for example, has demonstrated the ability to degrade BPA in soil. nih.gov Similarly, microbial consortia from river sediments have shown the capacity to completely degrade BPA, highlighting the potential of indigenous microorganisms in contaminated sites. duke.edu The degradation ability is often dependent on the microbial diversity within a given environment. duke.edu
The process of microbial degradation can occur through various pathways, including biosorption, bioaccumulation, and biotransformation, leading to the formation of various metabolites. researchgate.net For effective bioremediation, it is crucial to understand the optimal conditions for microbial activity, such as pH, temperature, and the presence of other nutrients. researchgate.net
Table 1: Examples of Microorganisms Involved in Bisphenol Degradation
| Microorganism Type | Genus/Species Example | Environment | Key Findings |
|---|---|---|---|
| Bacteria | Sphingomonas bisphenolicum AO1 | Soil | Capable of significantly improving BPA decomposition in soil. nih.gov |
| Bacteria | Pseudomonas knackmussii | River Sediment | Identified as a key player in a microbial consortium that completely degraded BPA. duke.edu |
| Bacteria | Pseudomonas sp. P1 | Landfill Leachate | Showed a 96.89% degradation rate of 30 mg/L BPA within 120 hours. mdpi.com |
| Fungi | Pleurotus ostreatus | - | Demonstrated the ability to degrade about 80% of BPA in a liquid culture over 12 days. tandfonline.com |
Enzymatic Degradation Mechanisms
Enzymatic degradation focuses on using specific enzymes, often isolated from microorganisms, to catalyze the breakdown of BPAF. This method offers higher specificity and can be effective even at low contaminant concentrations. The primary enzymes involved in the degradation of phenolic compounds like BPAF are oxidoreductases, such as laccases and peroxidases. nih.gov
Laccases, copper-containing enzymes found in various fungi, plants, and bacteria, can oxidize phenolic compounds using molecular oxygen. nih.gov Peroxidases, on the other hand, utilize hydrogen peroxide to oxidize a wide range of organic and inorganic substrates. nih.gov For instance, manganese peroxidase (MnP), produced by white-rot fungi like Pleurotus ostreatus, has been shown to metabolize BPA into various products, including phenol (B47542) and 4-isopropenylphenol. tandfonline.com Crude enzyme extracts from sources like potatoes have also demonstrated the ability to oxidize BPA, significantly reducing its estrogen-like activity. acs.org
The degradation pathway often involves the formation of phenoxy radicals as initial intermediates, which can then undergo further reactions, including polymerization, making them easier to remove from water. nih.gov
Physico-Chemical Treatment Technologies
Physico-chemical treatment technologies offer alternative and often faster methods for BPAF removal, employing physical forces and chemical reactions. These methods are particularly useful for treating industrial wastewater with high concentrations of contaminants.
Adsorption Techniques (e.g., nanosorbents)
Adsorption is a surface phenomenon where BPAF molecules are removed from a solution by adhering to the surface of a solid material, known as an adsorbent. iwaponline.com A variety of materials have been investigated for their potential to adsorb bisphenols, with a recent focus on nanosorbents due to their high surface area-to-volume ratio and enhanced reactivity.
Graphene-based nanomaterials, such as graphene oxide (GO) and reduced graphene oxide (rGO), have shown significant promise as adsorbents for bisphenols. researchgate.netresearchgate.net Magnetic nanocomposites, which combine magnetic nanoparticles with materials like graphene oxide and polymers (e.g., chitosan (B1678972), polyaniline), offer the dual advantage of high adsorption capacity and easy separation from water using a magnetic field. mdpi.comnih.govmdpi.com For instance, magnetic graphene oxide impregnated with chitosan and polyaniline has shown increased adsorptive activity for BPA. nih.gov Another study demonstrated that activated carbon-alginate beads modified with cetyltrimethyl ammonium (B1175870) bromide (CTAB) could achieve a maximum removal of BPAF of 284.6 mg/g. researchgate.net The effectiveness of adsorption is influenced by factors such as pH, ionic strength, and the chemical properties of both the adsorbent and the BPAF molecule. iwaponline.comresearchgate.net
Table 2: Performance of Various Adsorbents for Bisphenol Removal
| Adsorbent | Target Compound | Maximum Adsorption Capacity (mg/g) | Key Conditions/Findings |
|---|---|---|---|
| Activated Carbon-Alginate Beads with CTAB | BPAF | 284.6 | One-step method showed better performance. researchgate.net |
| Magnetic Graphene Oxide with Polymers | BPA | 36.27 - 86.22 | Synergistic effect of polymers and magnetic graphene oxide. mdpi.com |
| Sulphonic Acid-functionalized Carbonaceous Adsorbent | BPA | 236.80 | Derived from tea leaves. iwaponline.com |
| Polyamide Microfiltration Membrane | BPA | 161.29 | Adsorption driven by hydrogen bonding and hydrophobic interactions. mdpi.com |
Membrane Separation Processes
Membrane separation technologies utilize semi-permeable membranes to physically separate BPAF from water. deswater.com Processes like nanofiltration (NF) and reverse osmosis (RO) are particularly effective for removing low molecular weight organic micropollutants. jeeng.netcore.ac.uk
Nanofiltration membranes have demonstrated high retention of BPA, although the efficiency can be affected by the adsorption of the compound onto the membrane surface, leading to saturation over time. core.ac.ukresearchgate.net The retention of BPAF can be influenced by factors such as transmembrane pressure and the concentration of the pollutant. researchgate.net Studies have also investigated the use of polymer inclusion membranes (PIMs), which combine extraction and stripping in a single operation, for the removal of BPA. deswater.com For example, a PIM containing calix mdpi.comresorcinarene as a carrier achieved up to 90% transport of BPA from the feed to the stripping phase. deswater.com Microfiltration membranes, while primarily for larger particles, can also adsorb BPA, with materials like polyamide showing significant adsorption capacity. mdpi.com
Advanced Oxidation Processes (e.g., photocatalysis, ozonation)
Advanced Oxidation Processes (AOPs) are a group of technologies that rely on the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), to degrade organic pollutants like BPAF. mdpi.comejtas.com These processes are highly efficient in mineralizing contaminants into simpler, non-toxic substances like carbon dioxide and water. acs.org
Photocatalysis: This process involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. acs.orgrsc.org Studies have shown that TiO₂ can effectively degrade BPA, with the degradation rate being influenced by the catalyst's properties, such as pore size. acs.org Novel photocatalysts, like a composite of gold nanoparticles and reduced graphene oxide, have demonstrated the ability to completely degrade BPA under visible light. rsc.org Another promising material, a 2D-3D spherically hierarchical Zn₅In₂S₈, achieved 99.9% BPA degradation in an oxygen-rich atmosphere under visible light. frontiersin.org
Ozonation: Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down BPAF. researchgate.nettandfonline.com The degradation of BPAF by ozone can occur through direct reaction with the ozone molecule or indirectly via hydroxyl radicals generated from ozone decomposition in water. tandfonline.com Studies have shown that ozonation can completely remove BPAF from water, with the reaction kinetics being influenced by pH. researchgate.netnih.gov For instance, acidic conditions were found to be more conducive to the ozone degradation of BPAF. nih.gov The efficiency of ozonation can be further enhanced by combining it with other processes, such as UV irradiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂), which promote the generation of hydroxyl radicals. lnu.se
Table 3: Comparison of Advanced Oxidation Processes for Bisphenol Degradation
| AOP Method | Catalyst/Oxidant | Conditions | Degradation Efficiency |
|---|---|---|---|
| Photocatalysis | Zn₅In₂S₈ | Visible light, O₂-rich atmosphere, 2 hours | 99.9% of BPA. frontiersin.org |
| Photocatalysis | Gold Nanoparticle-rGO Composite | Visible light | Complete degradation of BPA. rsc.org |
| Ozonation | Ozone | Acidic pH | Favorable for BPAF degradation. nih.gov |
| O₃/H₂O₂/UV | Ozone, Hydrogen Peroxide, UV light | pH 3-10, 36 minutes | Complete degradation of 100 mg/L BPA. lnu.se |
Thermal Degradation Methods
Thermal degradation involves the decomposition of chemical compounds using heat. For Bisphenol AF (BPAF), this process has been primarily studied in the context of the thermal stability of polymers that incorporate BPAF into their structure. The thermal decomposition of such materials can lead to the breakdown of the polymer matrix and the release of constituent compounds.
Research into the thermal degradation of thermotropic liquid crystal copolyesters containing BPAF has been conducted using techniques like thermogravimetric analysis (TGA). researchgate.net This method measures the mass loss of a substance as a function of increasing temperature. Studies on copolyesters modified with BPAF and terephthalic acid (TA) revealed that the introduction of BPAF units influences the material's thermal stability. researchgate.net For instance, the inclusion of a small amount (2.5 mol%) of BPAF units was found to enhance thermal stability and result in a significantly higher char yield compared to copolyesters without BPAF. researchgate.net
The degradation behavior is strongly linked to the molar percentage of the BPAF unit within the polymer. researchgate.net The thermal decomposition of monomers containing fluorine, such as BPAF, at elevated temperatures can generate reactive fluorine atoms and trifluoromethyl (-CF3) groups, which in turn can initiate a series of secondary reactions. researchgate.net In copolymers with a BPAF content exceeding 50%, a more pronounced decomposition step is observed at approximately 550°C. researchgate.net The activation energy for the thermal degradation of BPAF-containing polymers can be determined using methods like the Kissinger and Kissinger-Akahira-Sunose (KAS) models. researchgate.net
While much of the foundational research on thermal degradation kinetics has been performed on Bisphenol A (BPA), the principles are relevant to understanding BPAF. For poly(bisphenol A carbonate), thermal decomposition leads to the formation of BPA. nih.gov The activation energy for this process is significantly lower in the presence of oxygen (oxidative thermal decomposition) compared to an inert nitrogen atmosphere, indicating that oxygen facilitates the degradation. nih.gov The degradation of BPA polycarbonate typically proceeds through the scission of the isopropylidene linkage. researchgate.net Similarly, studies on the thermal degradation of Bisphenol F (BPF) epoxy, a structural analogue of BPAF, show that under pyrolysis conditions, the formation of the BPF monomer is a rate-limiting step. ornl.gov
Table 1: Research Findings on Thermal Stability of BPAF-Containing Copolymers
| Polymer System | BPAF Content (mol%) | Key Findings | Reference |
|---|---|---|---|
| Thermotropic Liquid Crystal Copolyesters | 2.5 - 10 | Addition of 2.5 mol% BPAF improves thermal stability and increases char yield. | researchgate.net |
| Fluorine-Containing Copolyarylate | 0 - 100 | The 5% weight loss temperature (T5%) increased from 474.1°C to 491.5°C as BPAF content increased, indicating enhanced thermal stability. | researchgate.net |
| Fluorine-Containing Copolyarylate | > 50 | A more distinct decomposition step is observed around 550°C. | researchgate.net |
Integrated Remediation Technologies and Efficiency Enhancement
Due to the complexity and persistence of contaminants like BPAF in environmental systems, a single remediation technique is often insufficient for complete removal. uwc.ac.za Integrated remediation technologies, which combine two or more processes, are increasingly investigated to enhance degradation efficiency, overcome the limitations of individual methods, and achieve complete mineralization of the pollutant. mdpi.comresearchgate.net Much of the research in this area has focused on the remediation of BPA, but the strategies are applicable to its analogues like BPAF. researchgate.netnih.govresearchgate.net
The rationale for integrating technologies is based on synergistic effects. For example, combining membrane separation with oxidation or biodegradation processes can mitigate issues like membrane fouling and mass transfer limitations. cabidigitallibrary.org Similarly, advanced oxidation processes (AOPs), which generate highly reactive radicals to break down organic pollutants, can be combined to improve performance. uwc.ac.za AOPs themselves can generate by-products that may be toxic and require subsequent treatment, making an integrated approach necessary for comprehensive remediation. researchgate.net
Specific integrated systems investigated for bisphenols include:
Combined Advanced Oxidation Processes (AOPs): Research has shown that combining different AOPs can lead to significantly higher removal efficiencies for BPA than when the processes are used individually. For instance, a study on combined AOTs found that a dielectric barrier discharge (DBD) system coupled with a photo-Fenton process was the most efficient combination for eliminating BPA in aqueous solutions. uwc.ac.za Another combination, a jet loop reactor (JLR) with UV light and hydrogen peroxide (H₂O₂), achieved a 77.7% removal efficiency for BPA, a significant increase over the JLR/H₂O₂ process alone (51.3%). uwc.ac.za
Ultrasound-Enhanced AOPs: The application of ultrasound can enhance the efficiency of AOPs. For BPAF, the decomposition in a system using persulfate (PS) activated by zero-valent copper (ZVC) was significantly enhanced by ultrasound (US). qmul.ac.uk This method, termed PS/ZVC/US, demonstrates a promising integrated approach for BPAF degradation. qmul.ac.uk
Adsorption Combined with Other Processes: The use of novel adsorbents can be a key component of an integrated system. For example, magnetic covalent organic frameworks (Fe₃O₄@COF) have been developed for the adsorption of both BPA and BPAF from water. researchgate.net This technology allows for efficient removal of the bisphenols from the water phase, followed by easy separation of the adsorbent using a magnetic field. researchgate.net
The primary goal of these integrated systems is to enhance efficiency by increasing the rate and extent of pollutant degradation, often leading to complete mineralization into harmless substances like CO₂ and H₂O. uwc.ac.za More investigations are needed to optimize these integrated technologies specifically for BPAF and to scale them for practical application. researchgate.net
Table 2: Examples of Integrated Remediation Technologies for Bisphenols
| Integrated Technology | Target Compound | Key Findings on Efficiency Enhancement | Reference |
|---|---|---|---|
| Jet Loop Reactor/UV/H₂O₂ | BPA | Removal efficiency increased to 77.7% compared to 51.3% for JLR/H₂O₂ alone, showing a strong synergistic effect. | uwc.ac.za |
| Dielectric Barrier Discharge (DBD)/Photo-Fenton | BPA | Found to be the most efficient among the combined AOTs tested for the elimination of BPA in aqueous solutions. | uwc.ac.za |
| Persulfate/Zero-Valent Copper/Ultrasound (PS/ZVC/US) | BPAF | The decomposition of BPAF was effectively achieved through the ultrasound-enhanced activation of persulfate. | qmul.ac.uk |
| Magnetic Covalent Organic Framework (Fe₃O₄@COF) Adsorption | BPA & BPAF | Offers an effective method for adsorption, with the added benefit of simple magnetic separation for the adsorbent material. | researchgate.net |
Future Research Directions and Translational Challenges in Bisphenol Af Toxicology
Elucidation of Low-Dose and Mixture Effects
A significant challenge in the toxicological assessment of Bisphenol AF (BPAF) lies in understanding its effects at low, environmentally relevant concentrations and as part of complex chemical mixtures. Research on Bisphenol A (BPA) has demonstrated that low doses can elicit non-monotonic dose-response curves, where lower concentrations produce larger effects than higher ones. nih.govenv-health.orgresearchgate.net This phenomenon challenges traditional toxicological paradigms and suggests that similar effects could be possible for BPAF. Future research must prioritize investigating the low-dose effects of BPAF on various endpoints, including endocrine disruption, neurodevelopment, and metabolic function. env-health.orgspandidos-publications.com
The reality of human exposure involves simultaneous contact with multiple chemicals. Therefore, studying BPAF in isolation is insufficient. Humans are exposed to a cocktail of bisphenols and other endocrine-disrupting chemicals (EDCs) from various sources. nih.gov Studies have shown that mixtures of bisphenols, including BPAF, can have synergistic toxic effects on organisms like microalgae. d-nb.inforesearchgate.net Future toxicological studies must increasingly focus on the effects of BPAF in combination with other prevalent bisphenols (e.g., BPA, BPS, BPF) and other classes of EDCs, such as phthalates. nih.govnih.govresearchgate.net Investigating these mixture effects is crucial for a more realistic risk assessment, as the combined impact may be greater than the sum of the individual effects. d-nb.inforesearchgate.net
Table 1: Research Priorities for Low-Dose and Mixture Effects of BPAF
| Research Area | Key Objectives | Rationale |
|---|---|---|
| Low-Dose Studies | Investigate non-monotonic dose responses for BPAF. | BPA exhibits such responses, and BPAF's structural similarity suggests it may as well, which has significant implications for setting safe exposure limits. nih.govenv-health.org |
| Identify sensitive endpoints at environmentally relevant concentrations. | To understand the potential health risks for the general population exposed to low levels of BPAF. spandidos-publications.comdiva-portal.org | |
| Mixture Toxicology | Assess the combined effects of BPAF with other bisphenols (BPA, BPS, etc.). | Humans are co-exposed to multiple bisphenols, and their combined action may be additive or synergistic. nih.govresearchgate.netmdpi.com |
| Evaluate interactions between BPAF and other EDCs (e.g., phthalates). | To mimic real-world exposure scenarios and understand complex toxicological interactions. nih.gov | |
| Characterize the mechanisms of synergistic toxicity. | To improve predictive models for the toxicity of chemical mixtures. d-nb.inforesearchgate.net |
Longitudinal Human Biomonitoring Studies
While human biomonitoring studies have become essential for assessing exposure to environmental chemicals, significant gaps exist for BPAF. Widespread human exposure to BPA has been well-documented through large-scale surveys like the National Health and Nutrition Examination Survey (NHANES), which found detectable levels in over 90% of the U.S. population. nih.govmedsci.org However, data on BPAF and other BPA alternatives are far more limited. researchgate.net Future research must include BPAF in comprehensive, longitudinal biomonitoring studies to accurately characterize the extent and trends of human exposure over time.
Longitudinal studies, which follow the same individuals over extended periods, are particularly critical. who.int They allow researchers to assess exposure during critical developmental windows (e.g., pregnancy, infancy) and to link these exposures to later-life health outcomes. nih.govmedsci.org Given the short biological half-life of bisphenols, single-point urine or blood samples provide only a snapshot of exposure. who.int Longitudinal designs with repeated measurements are necessary to better estimate long-term exposure and to account for variability. nih.govwho.int A systematic review highlighted a significant shortage of occupational biomonitoring studies for BPA substitutes like BPS and BPF, a gap that undoubtedly extends to BPAF, underscoring the need for more robust occupational and general population exposure data. researchgate.net
Table 2: Key Elements for Future BPAF Human Biomonitoring
| Study Design Element | Importance | Challenges |
|---|---|---|
| Longitudinal Cohorts | Enables assessment of exposure over time and during critical life stages. who.int | High cost and logistical complexity; participant attrition over time. |
| Inclusion of Vulnerable Populations | Pregnant women, infants, and children are particularly susceptible to the effects of EDCs. nih.govmedsci.org | Ethical considerations; difficulty in sample collection. |
| Repeated Sampling | Provides a more accurate picture of chronic exposure, overcoming the short half-life of bisphenols. who.int | Increased participant burden and analytical costs. |
| Multi-Matrix Analysis | Measuring BPAF in urine, blood, amniotic fluid, and breast milk can provide a more complete exposure profile. medsci.orgscielo.br | Invasive sample collection; development of sensitive analytical methods for different matrices. |
| Concurrent Analyte Measurement | Simultaneously measuring BPAF, BPA, and other substitutes reflects real-world mixed exposures. researchgate.net | Complex analytical method development and validation. |
Development of Predictive Toxicological Models
To accelerate the hazard assessment of BPAF and other emerging chemicals, there is a pressing need for the development and validation of new approach methodologies (NAMs), including predictive toxicological models. nih.goveuropa.eu These models, which include in silico (computational) and advanced in vitro systems, can help prioritize chemicals for further testing and provide insights into their mechanisms of toxicity, in line with the 3Rs principle (Replace, Reduce, Refine animal experiments). europa.eu
In silico models, such as those based on molecular docking, can predict the potential of a chemical to bind to biological receptors, like the estrogen receptor. acs.org Such models have been used to assess the estrogenic potential of BPA replacements. acs.org For BPAF, these computational tools can help predict its endocrine-disrupting potential and guide further experimental testing. Furthermore, physiologically based pharmacokinetic (PBPK) models are being developed to simulate the absorption, distribution, metabolism, and excretion of bisphenols, which can help extrapolate findings from animal studies to humans and determine internal dose levels. urv.cat
Advanced in vitro models are also crucial. High-content imaging and 3D cell co-culture systems are being used to assess the testicular toxicity of BPAF, revealing it to have higher toxicity than BPA in some assays. nih.gov Similarly, studies using human neural progenitor cells have identified specific pathways, such as the Nrf2/HO-1 pathway, through which BPAF may exert neurodevelopmental toxicity. mdpi.com The development of 3D spheroids and other advanced models is considered essential for next-generation risk assessment. europa.eu
Risk Assessment Methodologies and Regulatory Frameworks
The toxicological profile of BPAF presents significant challenges to current risk assessment methodologies and regulatory frameworks. A key issue is the potential for non-monotonic dose-response (NMDR) curves, which are not well-addressed by traditional risk assessment approaches that assume "the dose makes the poison." nih.govacs.org The observation of low-dose effects for BPA calls into question the reliability of standard toxicological tests for setting safe exposure limits, such as the Tolerable Daily Intake (TDI). env-health.orgmdpi.com Future risk assessment methodologies must develop robust approaches to incorporate data on low-dose effects and NMDRs. anses.frmdpi.com
Furthermore, the practice of replacing one regulated chemical with a structurally similar, but less-studied, analogue has led to the problem of "regrettable substitution." harvard.edunih.gov BPAF, introduced as a substitute for BPA, has been shown to have similar or even greater endocrine-disrupting activity in some studies. mdpi.commdpi.com This has prompted a shift in regulatory thinking towards a class-based approach, where related chemicals are regulated as a group rather than individually. harvard.edu The European Union and Washington State have begun implementing such frameworks for bisphenols. harvard.eduineris.fr Future efforts must focus on refining these class-based approaches and harmonizing regulatory standards internationally to prevent regrettable substitutions and protect public health more effectively. ineris.frintertek.comgalab.comeuropa.eu
Search for Safer Substitutes and Sustainable Chemical Design
The concerns surrounding the toxicity of BPAF and other BPA analogues highlight the urgent need to find safer substitutes and to integrate principles of sustainable chemical design into the innovation process. The goal is to move beyond simple substitutions and proactively design chemicals that are both effective and inherently non-hazardous. acs.org
A promising framework is the "Safe-and-Sustainable-by-Design" (SSbD) approach, promoted by the European Commission. chemrxiv.orgresearchgate.net This strategy guides the development of new chemicals by considering safety and sustainability from the very beginning of the design process. Research is underway to apply this framework to develop non-toxic bisphenol alternatives. For example, scientists are exploring bio-based feedstocks, such as lignin (B12514952) from trees, to synthesize new bisphenol-like molecules with unique structures that prevent them from binding to hormone receptors. chemrxiv.orgnavy.milresearchgate.net Studies have shown that some of these bio-based molecules exhibit no estrogenic effects while maintaining desirable material properties. navy.mil This approach, combining computational toxicology, green chemistry, and materials science, represents a critical future direction to avoid the cycle of regrettable substitutions and create truly safer and more sustainable materials. chemrxiv.orgresearchgate.net
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Bisphenol A | BPA |
| This compound | BPAF |
| Bisphenol S | BPS |
| Bisphenol F | BPF |
| Bisphenol B | BPB |
| Bisphenol E | BPE |
| Bisphenol C | BPC |
| Bisphenol G | BPG |
| Bisphenol M | BPM |
| Bisphenol P | BPP |
| Bisphenol PH | BPPH |
| Bisphenol X | BPX |
| Bisphenol Y | BPY |
| Bisphenol Z | BPZ |
| Bisphenol A diglycidyl ether | BADGE |
| Tetrabromobisphenol A | TBBPA |
| Ethinyl estradiol | EE2 |
| Dihydrotestosterone | |
| Androstenedione | |
| Dehydroepiandrosterone | DHEAS |
| Prostaglandin D2 synthase | |
| Bisguaiacol F | BGF |
| Bisguaiacol P vinyl ester resin | BGPGMA |
| Poly(ethylene terephthalate) | PET |
| 2,4-Bisphenol S | 2,4-BPS |
| Bisphenol S bis(2,3-dihydroxypropyl) ether | BPS-MPE |
| Bisphenol AP | BPAP |
| Bisphenol S-bis(2-hydroxyethyl) ether | BPS-MAE |
Q & A
Q. What analytical methods are recommended for detecting BPAF in environmental and biological samples?
BPAF can be quantified using solid-phase extraction (SPE) combined with temperature-dependent inclusion chromatography or liquid chromatography–electrospray tandem mass spectrometry (LC-ESI-MS/MS) . These methods optimize retention time, resolution, and peak distribution while addressing co-elution challenges with other bisphenols. For example, SPE coupled with inclusion chromatography separates BPAF from structurally similar compounds like BPA and BPS by leveraging temperature-dependent selectivity . LC-MS/MS is preferred for high sensitivity in complex matrices (e.g., wastewater, biological fluids), with detection limits as low as 0.1 ng/mL .
Q. How does BPAF compare to BPA in terms of endocrine-disrupting activity?
BPAF exhibits stronger antiandrogenic activity than BPA. Molecular dynamics (MD) simulations show BPAF binds to the androgen receptor (AR) with higher affinity at the BF3 allosteric site , disrupting coregulator recruitment. In contrast, BPA primarily interacts with the AR ligand-binding domain (LBD) but with lower stability. Experimental assays like Micro Array for Real-time Coregulator Nuclear Receptor Interaction (MARCoNI) confirm that BPAF-AR complexes preferentially recruit corepressors (e.g., NCoR, RIP140) over coactivators, a hallmark of antagonistic activity .
Q. What are the primary sources of BPAF in the environment?
BPAF is detected in industrial wastewater , food packaging , and consumer plastics due to its use as a BPA alternative. Environmental monitoring studies highlight elevated levels in regions with lax regulations, particularly in sediments (up to 120 ng/g) and surface water (up to 15 ng/L). Its persistence is attributed to resistance to biodegradation and photodegradation .
Advanced Research Questions
Q. What experimental designs resolve contradictions in BPAF’s binding affinity data across studies?
Discrepancies arise from variations in force field parameters in MD simulations and cell-line specificity in receptor assays. To reconcile
- Use constraint-based MD simulations with Amber SB14 force fields to standardize ligand-receptor energy calculations.
- Validate findings with dual-reporter AR assays (e.g., luciferase for transcriptional activity + fluorescence for coregulator recruitment).
- Cross-reference root mean square deviation (RMSD) values to assess structural stability of BPAF-AR complexes .
Q. How does BPAF induce epigenetic modifications in intergenerational studies?
Parental exposure to BPAF (≥10 µg/L) in zebrafish models alters DNA methylation patterns in germ cells, leading to transgenerational reproductive defects. Key mechanisms include:
- Dysregulation of dnmt1 and tet2 enzymes, which modulate methylation.
- Persistent activation of PI3K/Akt and ERK1/2 pathways in offspring, linked to oxidative stress and aberrant gene expression.
- Epigenomic profiling (e.g., reduced-representation bisulfite sequencing) identifies hypermethylation in genes critical for gonadal development (e.g., cyp19a1a ) .
Q. Why does BPAF exhibit higher genotoxicity than BPA in human cells?
BPAF induces double-strand DNA breaks via reactive oxygen species (ROS) overproduction, as shown in alkaline comet assays using human peripheral blood mononuclear cells (PBMCs). Its trifluoromethyl groups enhance electrophilicity, promoting adduct formation with DNA bases. Comparatively, BPA primarily causes single-strand breaks with lower ROS generation .
Methodological Guidance
Q. How to design a study assessing BPAF’s impact on AR-coregulator dynamics?
- Step 1 : Use MARCoNI assays to screen 154 coregulator peptides for interactions with BPAF-AR complexes.
- Step 2 : Perform competitive binding assays with fluorescently labeled coactivators (e.g., SRC3) to quantify displacement by BPAF.
- Step 3 : Validate structural insights via cryo-EM or X-ray crystallography of BPAF-bound AR .
Q. What in vivo models are optimal for studying BPAF’s developmental toxicity?
- Zebrafish (Danio rerio) : Ideal for high-throughput screening of developmental defects (e.g., yolk sac edema, spinal curvature) and endocrine disruption.
- Rodent models : Use MCF-7 xenografts to study BPAF’s estrogenic effects via GPER1-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
